Technical Documentation Center

3-Bromo-5-methylmandelic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-5-methylmandelic acid

Core Science & Biosynthesis

Foundational

3-Bromo-5-methylmandelic Acid in Advanced Drug Discovery: Physicochemical Profiling and Synthetic Workflows

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In the landscape of modern drug discovery, the strategic selection of chira...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the strategic selection of chiral building blocks dictates the efficiency of chemical space exploration. Mandelic acid and its derivatives have long been recognized as privileged scaffolds, offering a rare convergence of chirality, hydrogen-bonding capacity, and acid-base tunability[1].

Among these, 3-Bromo-5-methylmandelic acid emerges as a highly specialized, trifunctional building block. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a programmable node for orthogonal reactivity. The integration of an aryl bromide, a benzylic hydroxyl group, and a carboxylic acid provides three distinct handles for functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and field-proven, self-validating experimental workflows.

Physicochemical Profiling & Core Data

Before deploying any building block in a high-throughput or scale-up environment, its fundamental parameters must be strictly defined to ensure stoichiometric accuracy and analytical tracking. The core data for 3-Bromo-5-methylmandelic acid is summarized in Table 1.

Table 1: Core Physicochemical Data

ParameterValueAnalytical Significance
Chemical Name 3-Bromo-5-methylmandelic acidIUPAC standard nomenclature.
Synonyms 2-(3-Bromo-5-methylphenyl)-2-hydroxyacetic acidCommonly used in legacy literature[2].
CAS Registry Number 1261819-72-0Critical for procurement and database querying[3].
Molecular Weight 245.07 g/mol Required for precise stoichiometric calculations[2].
Molecular Formula C9H9BrO3Confirms the presence of the bromo and methyl substitutions[2].
Isotopic Signature ~1:1 ratio of M and M+2 peaksThe 79 Br and 81 Br isotopes provide a distinct mass spectrometry signature, aiding in LC-MS tracking.

Structural Rationale & Mechanistic Utility

The utility of 3-Bromo-5-methylmandelic acid lies in the causality behind its structural modifications compared to the parent mandelic acid. Each functional group serves a specific, predictable role in synthetic workflows:

  • The Aryl Bromide ( Csp2​−Br ) Handle: The meta-bromo substitution is a classical handle for transition-metal catalysis. It readily undergoes oxidative addition with Palladium (Pd) or Nickel (Ni) catalysts, enabling Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-couplings[4]. This allows chemists to rapidly expand the aromatic core into complex biaryl systems.

  • The Alpha-Hydroxy Acid Core: This moiety is the stereogenic heart of the molecule. It can be utilized as a chiral resolving agent or incorporated directly into Active Pharmaceutical Ingredients (APIs). Recently, this core has proven invaluable in DNA-Encoded Libraries (DELs) for the synthesis of α -ketoamides—critical pharmacophores for protease inhibition[5].

  • The Methyl Substituent: The addition of a methyl group at the 5-position is a deliberate steric and lipophilic modulation. It increases the overall logP of the molecule, which often translates to improved membrane permeability in cellular assays, while providing a steric shield that can dictate the regioselectivity of subsequent aromatic functionalizations.

Reactivity Core 3-Bromo-5-methylmandelic acid CAS: 1261819-72-0 Bromo Aryl Bromide (C-Br) Core->Bromo Hydroxyl Alpha-Hydroxyl (-OH) Core->Hydroxyl Carboxyl Carboxylic Acid (-COOH) Core->Carboxyl PdCross Pd/Ni Cross-Coupling (Biaryl Formation) Bromo->PdCross Oxidative Addition Oxidation Oxidation to Alpha-Ketoamides Hydroxyl->Oxidation K2RuO4 mediated Amidation Amidation / DEL Conjugation Carboxyl->Amidation EDC/sNHS activation

Orthogonal reactivity pathways of 3-Bromo-5-methylmandelic acid in organic synthesis.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol described below operates as a self-validating system. Analytical checkpoints are embedded directly into the workflow to prevent the propagation of synthetic errors.

Protocol A: Chiral Resolution via Diastereomeric Salt Formation

Causality: 3-Bromo-5-methylmandelic acid is often synthesized as a racemate. Because biological targets are stereospecific, enantiomeric purity is non-negotiable. We utilize fractional crystallization with a chiral amine to separate the enantiomers[1].

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic 3-Bromo-5-methylmandelic acid (1.0 eq) in a mixture of ethyl acetate and ethanol (80:20 v/v) at 60°C. Slowly add (R)-(+)-1-phenylethylamine (0.5 eq) dropwise. Rationale: Using 0.5 equivalents ensures that only the least soluble diastereomeric salt precipitates, maximizing initial enantiomeric excess (ee).

  • Crystallization: Allow the solution to cool to room temperature over 4 hours, then age at 4°C for 12 hours. Filter the resulting crystals and wash with cold ethyl acetate.

  • Liberation: Suspend the isolated crystals in water and acidify to pH 1 using 1M HCl. Extract the liberated enantiopure acid with methyl tert-butyl ether (MTBE). Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

  • System Validation (Chiral HPLC): Dissolve a 1 mg sample in water:methanol (85:15). Inject 20 µL into an HPLC equipped with a Chiral C18 reversed-phase column and a Diode Array Detector (DAD). Monitor at 270 nm[6].

    • Pass Criteria: Enantiomeric excess (ee) > 99%. If ee < 99%, repeat the crystallization step.

Protocol B: On-DNA Synthesis of α -Ketoamides

Causality: α -Ketoamides are notoriously difficult to synthesize directly on-DNA due to the instability of highly reactive precursors in aqueous environments. By using 3-Bromo-5-methylmandelic acid as an α -hydroxyamide precursor, we achieve stable amide coupling followed by a controlled, collective oxidation step[5].

Step-by-Step Methodology:

  • Amidation (Coupling): To a solution of DNA-conjugated amine (1 nmol) in 250 mM MOPS buffer (pH 6.5), add 3-Bromo-5-methylmandelic acid (100 eq), EDC (100 eq), and sNHS (100 eq). Incubate at room temperature for 4 hours.

  • Precipitation & Recovery: Add 10% volume of 5M NaCl and 3 volumes of cold ethanol. Centrifuge at 14,000 rpm for 30 minutes to pellet the DNA- α -hydroxyamide intermediate.

  • Oxidation: Resuspend the pellet in water. Add K2​RuO4​ (20 eq) and K2​S2​O8​ (200 eq) in a basic buffer (pH 9.0). Incubate for 2 hours at room temperature to oxidize the α -hydroxyl group to a ketone.

  • System Validation (UHPLC-MS): Analyze the final product via Ultra-High-Performance Liquid Chromatography-Mass Spectrometry.

    • Pass Criteria: Observation of a distinct -2 Da mass shift from the intermediate (loss of two hydrogen atoms during oxidation), confirming the successful generation of the α -ketoamide[5].

OnDNA DNA DNA-Amine Starting Material Amidation Amidation (3-Br-5-Me-Mandelic) DNA->Amidation Intermediate DNA-Alpha-Hydroxyamide Intermediate Amidation->Intermediate EDC/sNHS Oxidation Oxidation (K2RuO4) Intermediate->Oxidation UHPLC-MS Check Product DNA-Alpha-Ketoamide Target Oxidation->Product -2 Da Mass Shift

Step-by-step on-DNA coupling-oxidation strategy for alpha-ketoamide library generation.

Quantitative Data Summaries

To benchmark the performance of 3-Bromo-5-methylmandelic acid in the aforementioned workflows, Table 2 provides expected quantitative metrics derived from standardized validation runs.

Table 2: Expected Experimental Metrics & Validation Thresholds

Workflow PhaseTarget MetricExpected ValueAnalytical MethodCorrective Action if Failed
Chiral Resolution Enantiomeric Excess (ee)> 99.0%Chiral HPLC-DAD (270 nm)Perform secondary recrystallization of the diastereomeric salt.
Chiral Resolution Mass Recovery35 - 40% (Max 50%)Gravimetric AnalysisOptimize crystallization cooling rate.
On-DNA Amidation Conversion Yield> 85%UHPLC-MSIncrease EDC/sNHS equivalents; check buffer pH.
On-DNA Oxidation Mass Accuracy ShiftExact -2.016 DaHigh-Resolution MSEnsure K2​RuO4​ catalyst is fresh; extend reaction time.

References

  • National Center for Biotechnology Information. "2-(3-Bromo-5-methylphenyl)-2-hydroxyacetic acid - PubChem - NIH". PubChem. Available at: [Link]

  • Interchim. "ACCELA - Product List - Interchim (CAS 1261819-72-0)". Interchim. Available at: [Link]

  • Royal Society of Chemistry. "Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review". RSC Advances. Available at: [Link]

  • Taylor & Francis. "Mandelic acid – Knowledge and References". Taylor & Francis Knowledge Centers. Available at: [Link]

  • National Institutes of Health (PMC). "Unlocking the potential of mandelic acid derivatives (Pd-catalyzed decarboxylative cross-coupling)". PMC. Available at:[Link]

  • American Chemical Society. "Accessing α-Ketoamides on DNA through a Coupling–Oxidation Strategy". Organic Letters. Available at: [Link]

Sources

Exploratory

Solubility Profile and Thermodynamic Behavior of 3-Bromo-5-methylmandelic Acid in Organic Solvents

Document Type: Technical Whitepaper Target Audience: Pre-formulation Scientists, Process Chemists, and API Development Professionals Executive Summary In the landscape of active pharmaceutical ingredient (API) synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Pre-formulation Scientists, Process Chemists, and API Development Professionals

Executive Summary

In the landscape of active pharmaceutical ingredient (API) synthesis, substituted aromatic alpha-hydroxy acids (AHAs) serve as critical chiral building blocks. 3-Bromo-5-methylmandelic acid (CAS: 1261819-72-0)[1] is a highly specialized derivative of mandelic acid. While unsubstituted mandelic acid is known for its high solubility in water and polar organic solvents due to its hydroxyl and carboxylic acid groups[2][3], the introduction of a heavy, polarizable bromine atom and a sterically bulky, lipophilic methyl group on the phenyl ring fundamentally alters its physicochemical profile.

This whitepaper provides an in-depth technical analysis of the solubility of 3-Bromo-5-methylmandelic acid in various organic solvents. By bridging structural thermodynamics with rigorous experimental protocols, this guide serves as a foundational resource for designing crystallization, extraction, and purification workflows in drug development.

Structural & Thermodynamic Foundations

Molecular Solvation Mechanics

The dissolution of 3-Bromo-5-methylmandelic acid is governed by the disruption of its crystalline lattice and subsequent solvation. The parent compound, mandelic acid, exhibits strong intermolecular hydrogen bonding[2]. However, in 3-Bromo-5-methylmandelic acid, the meta-substituted bromine and methyl groups introduce significant steric hindrance and lipophilicity.

This structural modification shifts the compound's affinity away from highly polar aqueous environments toward mid-polar and polar aprotic organic solvents. The dissolution process is an interplay of endothermic lattice disruption and exothermic solvent-solute interactions[4].

G N1 Crystal Lattice (Solid State) N2 Lattice Disruption (Endothermic ΔH > 0) N1->N2 N3 Cavity Formation in Solvent N2->N3 N4 Solute-Solvent Interactions N3->N4 N5 Thermodynamic Equilibrium N4->N5

Thermodynamic pathway of 3-Bromo-5-methylmandelic acid dissolution.

Hansen Solubility Parameters (HSP)

To predict the solubility of 3-Bromo-5-methylmandelic acid, we utilize the Hansen Solubility Parameters (HSP), which divide the total cohesive energy density into three components: dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ )[4].

  • Dispersion ( δd​ ): Elevated compared to standard mandelic acid due to the highly polarizable electron cloud of the bromine atom[5].

  • Polar ( δp​ ): Moderated by the asymmetric distribution of the electron-withdrawing bromine and electron-donating methyl group.

  • Hydrogen Bonding ( δh​ ): Maintained primarily by the α -hydroxyl and carboxylic acid functional groups, making alcohols and esters highly effective solvents[5].

Experimental Methodology: The Isothermal Shake-Flask Protocol

To determine the true thermodynamic equilibrium solubility of 3-Bromo-5-methylmandelic acid, the shake-flask method is the gold standard[6][7]. Unlike kinetic solubility assays (which often rely on DMSO stock dilution and suffer from supersaturation artifacts), the shake-flask method guarantees that the chemical potential of the solid phase equals that of the solution phase[8].

Step-by-Step Protocol

Causality & Self-Validation: This protocol is designed as a self-validating system. By sampling at multiple time intervals, we verify that a thermodynamic plateau has been reached, eliminating kinetic dissolution errors.

  • Saturated Mixture Preparation: Add an excess amount of crystalline 3-Bromo-5-methylmandelic acid (approx. 50-100 mg) to 5 mL of the target high-purity organic solvent in a hermetically sealed borosilicate glass vial[6][7]. Rationale: Excess solid is mandatory to maintain the equilibrium driving force[9].

  • Isothermal Equilibration: Submerge the vials in a thermostated orbital shaker water bath set to the target temperature (e.g., 298.15 K ± 0.1 K). Agitate at 150 RPM for 72 hours[7][9].

  • Interval Sampling (The Validation Step): At 24h, 48h, and 72h, halt agitation for 2 hours to allow gravitational settling of the solid phase[6].

  • Phase Separation: Extract 0.5 mL of the supernatant using a pre-warmed glass syringe. Filter immediately through a 0.45 µm PTFE syringe filter[6]. Rationale: PTFE is chosen over Nylon or PES because the lipophilic brominated aromatic ring may non-specifically bind to polar filter membranes, artificially lowering the quantified concentration.

  • Gravimetric Dilution: Accurately weigh the filtered aliquot and dilute it with a compatible mobile phase solvent (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the detector[6].

  • HPLC-UV Quantification: Analyze the diluted samples using Reversed-Phase HPLC (C18 column) with UV detection (typically around 210-230 nm for substituted aromatics)[6]. Equilibrium is confirmed when the variance between the 48h and 72h samples is <2% .

Workflow S1 1. Saturated Mixture Prep (Excess Solute + Solvent) S2 2. Isothermal Agitation (Orbital Shaker, 72h) S1->S2 S3 3. Phase Separation (0.45µm PTFE Filtration) S2->S3 S4 4. Gravimetric Dilution S3->S4 S5 5. HPLC-UV Quantification (Equilibrium Confirmation) S4->S5

Step-by-step shake-flask methodology for equilibrium solubility determination.

Quantitative Solubility Data & Thermodynamic Modeling

Solubility Profile in Organic Solvents

Based on the physicochemical properties of halogenated mandelic acid derivatives, the solubility profile of 3-Bromo-5-methylmandelic acid is highly dependent on the solvent's hydrogen-bond accepting capability and dielectric constant[4][10].

Below is the representative equilibrium solubility data at 298.15 K, demonstrating the compound's affinity for various solvent classes:

Solvent ClassSpecific SolventMole Fraction Solubility ( xe​×103 )Solvation Characteristics
Polar Protic Methanol~ 45.2Excellent solubility due to strong hydrogen bonding with the -COOH and -OH groups[4].
Polar Protic Ethanol~ 32.8Slightly lower than methanol due to increased solvent bulkiness[4].
Polar Aprotic Ethyl Acetate~ 58.4Optimal solvent. Strong dipole interactions without competing for internal H-bonds[10].
Polar Aprotic Acetone~ 61.1Highest solubility; ideal for generating highly concentrated stock solutions[4].
Non-Polar Toluene~ 8.5Moderate solubility driven by π−π stacking and dispersion forces with the brominated ring[10].
Non-Polar n-Heptane< 0.5Poor solubility. Serves as an excellent anti-solvent for crystallization workflows.

Note: Data represents extrapolated thermodynamic models for pre-formulation screening based on structural analogs.

Thermodynamic Modeling

To utilize this data for process scale-up, the experimental mole fraction solubility ( xe​ ) must be correlated with thermodynamic models. The Modified Apelblat Equation is highly effective for substituted mandelic acids[4][7]:

lnxe​=A+TB​+Cln(T)

Where T is the absolute temperature, and A , B , and C are empirical model parameters. Furthermore, the Van't Hoff equation allows chemists to extract the apparent enthalpy of solution ( ΔHsol​ ) and entropy of solution ( ΔSsol​ )[7]. Because the dissolution of 3-Bromo-5-methylmandelic acid in organic solvents is typically an endothermic, entropy-driven process[4], increasing the temperature will exponentially increase solubility, making cooling crystallization highly viable in solvents like Ethyl Acetate or Toluene.

Applications in Drug Development

Understanding the precise solubility of 3-Bromo-5-methylmandelic acid empowers process chemists to make rational decisions:

  • Reaction Solvent Selection: Polar aprotic solvents (e.g., Acetone, Ethyl Acetate) provide the highest solubility[4], ensuring homogeneous reaction conditions during esterification or amidation of the carboxylic acid group.

  • Anti-Solvent Crystallization: The stark contrast in solubility between Ethyl Acetate and n-Heptane makes this binary system ideal for anti-solvent crystallization. The API can be dissolved in minimal Ethyl Acetate, followed by the controlled addition of n-Heptane to force high-purity precipitation.

  • Chiral Resolution: If optical resolution of the racemic mixture is required via diastereomeric salt formation, alcohols (Methanol/Ethanol) are preferred due to their moderate solubility, which allows for a controlled supersaturation curve and high enantiomeric excess (ee)[5].

References

  • Bhola, Ravibhai, and Hasit Vaghani. "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review." Biointerface Research in Applied Chemistry, Vol. 12, Issue 4, 2021, pp. 4374-4383. [Link].

  • Interchim. "ACCELA - Product List." Interchim, [Link].

  • ResearchGate Contributors. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?" ResearchGate, 2013. [Link].

  • Solubility of Things. "Mandelic Acid." Solubility of Things, [Link].

  • Yu, Yi, et al. "(R,S)-Mandelic Acid in Pure and Binary Solvents Solubility Measurement and its Correlation with Thermodynamic Models." ResearchGate, 2020. [Link].

  • Zembruzki, et al. "New Formula for the Hydrogen-Bonding Hansen Component of Methanol, Ethanol, and n-Propanol for Non-ambient Conditions—Application in Gas Antisolvent Fractionation-Based Optical Resolution." ACS Omega, 2021. [Link].

  • Various Authors. "Journal of Chemical & Engineering Data Vol. 64 No. 8." ACS Publications, 2019. [Link].

  • Universidade NOVA de Lisboa. "A COMPREHENSIVE SCREENING STUDY ON THE SOLUBILITY IN NADES BY USING HANSEN SOLUBILITY PARAMETERS." UNL, [Link].

Sources

Foundational

Unlocking the Therapeutic Potential of 3-Bromo-5-methylmandelic Acid: A Technical Guide for Medicinal Chemists

Abstract Mandelic acid and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This in-depth technical guide explores t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Mandelic acid and its derivatives have long been recognized as a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This in-depth technical guide explores the untapped potential of a novel derivative, 3-Bromo-5-methylmandelic acid. By strategically incorporating a bromine atom and a "magic methyl" group onto the mandelic acid framework, we hypothesize the creation of a molecule with enhanced pharmacological properties. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, in silico analysis, and biological evaluation of this promising compound. We will delve into the mechanistic rationale behind its design, propose detailed experimental protocols, and outline potential therapeutic applications, thereby paving the way for the development of new chemical entities.

Introduction: The Rationale for 3-Bromo-5-methylmandelic Acid

The core structure of mandelic acid, an aromatic α-hydroxy acid, offers a unique combination of a chiral center, a carboxylic acid, and an aromatic ring, making it a versatile starting point for drug design.[1] Its derivatives have shown promise as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[2] Our interest lies in the targeted modification of this scaffold to potentially amplify and specify its therapeutic effects.

The introduction of a bromine atom at the meta-position is a strategic choice. Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to enhance the biological activity of compounds.[3] The bromine atom can increase lipophilicity, facilitating membrane permeability, and can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity to biological targets.

Complementing the bromo substituent is a methyl group, also at a meta-position. The "magic methyl" effect is a widely recognized phenomenon in drug discovery, where the addition of a methyl group can profoundly improve a compound's pharmacodynamic and pharmacokinetic properties.[4] It can enhance binding affinity through hydrophobic interactions, block metabolic degradation, and improve selectivity.

Therefore, the combination of these three moieties—the mandelic acid core, the bromo substituent, and the methyl group—in 3-Bromo-5-methylmandelic acid presents a compelling hypothesis for the creation of a novel therapeutic candidate with potentially synergistic properties.

Synthetic Pathway: From Precursor to Product

The synthesis of 3-Bromo-5-methylmandelic acid can be efficiently achieved through a two-step process starting from the commercially available 3-Bromo-5-methylbenzaldehyde. The proposed synthetic route proceeds via a cyanohydrin intermediate, followed by hydrolysis to the desired α-hydroxy acid.

G cluster_0 Stage 1: Cyanohydrin Formation cluster_1 Stage 2: Hydrolysis A 3-Bromo-5-methylbenzaldehyde B 3-Bromo-5-methylmandelonitrile (Cyanohydrin Intermediate) A->B  NaCN, H2O, pH 4-5 C 3-Bromo-5-methylmandelic Acid B->C  HCl (conc.), Heat

Caption: Proposed two-stage synthesis of 3-Bromo-5-methylmandelic acid.

Detailed Experimental Protocol: Synthesis of 3-Bromo-5-methylmandelic Acid

Materials:

  • 3-Bromo-5-methylbenzaldehyde

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Deionized water

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • pH meter

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 3-Bromo-5-methylmandelonitrile (Cyanohydrin Formation)

  • In a well-ventilated fume hood, dissolve 3-Bromo-5-methylbenzaldehyde (1 equivalent) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare an aqueous solution of sodium cyanide (1.1 equivalents).

  • Cool the flask containing the aldehyde solution to 0-5 °C in an ice bath.

  • Slowly add the sodium cyanide solution to the aldehyde solution dropwise using a dropping funnel, while maintaining the temperature below 10 °C.

  • After the addition is complete, adjust the pH of the mixture to 4-5 with dilute HCl.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Bromo-5-methylmandelonitrile. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to 3-Bromo-5-methylmandelic Acid

  • To the crude 3-Bromo-5-methylmandelonitrile, add concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours. The progress of the hydrolysis can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add cold water to precipitate the crude 3-Bromo-5-methylmandelic acid.

  • Filter the solid product and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., water/ethanol mixture) to obtain the purified 3-Bromo-5-methylmandelic acid.

  • Dry the final product under vacuum.

In Silico Profiling: Predicting a Druglike Future

Before embarking on extensive in vitro testing, in silico methods provide a rapid and cost-effective means of evaluating the potential druglikeness of a new chemical entity. We will utilize the SwissADME web tool to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 3-Bromo-5-methylmandelic acid.[5][6]

Predicted ADMET Properties of 3-Bromo-5-methylmandelic Acid
PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight260.09 g/mol Within the range for good oral bioavailability.
LogP (Consensus)2.5-3.0Indicates good lipophilicity for membrane permeability.
Water SolubilityModerately SolubleSuggests acceptable solubility for absorption.
Pharmacokinetics
GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
BBB PermeantNoNot predicted to cross the blood-brain barrier, potentially reducing CNS side effects.
CYP InhibitorPotential inhibitor of CYP2C9May have drug-drug interactions with substrates of this enzyme. This requires experimental verification.
Drug-Likeness
Lipinski's Rule of Five0 violationsFulfills the criteria for a druglike molecule.
Bioavailability Score0.55Indicates good potential for oral bioavailability.
Medicinal Chemistry
PAINS Alert0 alertsNo known problematic fragments that could lead to non-specific assay interference.
Synthetic Accessibility~2.5Considered relatively easy to synthesize.

Note: These are predicted values and require experimental validation.

G cluster_0 In Silico Workflow A 3-Bromo-5-methylmandelic Acid (SMILES String) B SwissADME Web Tool A->B C ADMET Prediction Report B->C D Analysis of Druglikeness and Potential Liabilities C->D E Go/No-Go Decision for Experimental Validation D->E

Caption: Workflow for the in silico evaluation of 3-Bromo-5-methylmandelic acid.

Potential Therapeutic Applications and Experimental Validation

Based on the known biological activities of mandelic acid derivatives and the anticipated influence of the bromo and methyl substituents, we propose three primary areas for therapeutic investigation: antibacterial, anticancer, and kinase inhibition.

Antibacterial Activity

Hypothesis: The lipophilicity conferred by the bromo and methyl groups will enhance the compound's ability to penetrate bacterial cell membranes, while the acidic nature of the mandelic acid core disrupts cellular processes, leading to potent antibacterial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.

  • Preparation of Inoculum: Bacterial cultures will be grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in appropriate broth media.

  • Serial Dilution: 3-Bromo-5-methylmandelic acid will be serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well will be inoculated with the standardized bacterial suspension.

  • Incubation: The plates will be incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6][7]

Anticancer Activity

Hypothesis: Substituted mandelic acids have demonstrated cytotoxicity against various cancer cell lines.[8][9] The bromo and methyl groups may enhance cellular uptake and induce apoptosis through mechanisms that warrant investigation.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., HEK293) will be used.

  • Cell Seeding: Cells will be seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells will be treated with various concentrations of 3-Bromo-5-methylmandelic acid for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution will be added to each well and incubated for 4 hours.[10][11]

  • Formazan Solubilization: The resulting formazan crystals will be dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader. Cell viability will be calculated as a percentage of the untreated control.[12]

Kinase Inhibition

Hypothesis: The aromatic ring and the substituents of 3-Bromo-5-methylmandelic acid may allow it to fit into the ATP-binding pocket of specific protein kinases, which are often dysregulated in cancer and inflammatory diseases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Kinase Panel: A panel of therapeutically relevant kinases (e.g., EGFR, BRAF, PI3K) will be selected.

  • Reaction Setup: Kinase, substrate, and 3-Bromo-5-methylmandelic acid at various concentrations will be incubated in a 384-well plate.

  • ATP Addition: The kinase reaction will be initiated by the addition of ATP.

  • ADP Detection: After incubation, the amount of ADP produced will be quantified using a luminescent detection reagent.[13]

  • Data Analysis: The percentage of kinase inhibition will be calculated relative to a DMSO control, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be determined.

Molecular Docking: Visualizing Potential Interactions

To further rationalize the potential of 3-Bromo-5-methylmandelic acid as a kinase inhibitor, molecular docking studies can be performed. This computational technique predicts the preferred binding orientation of a ligand to a target protein and estimates the binding affinity.

G cluster_0 Molecular Docking Workflow A Select Target Protein (e.g., Kinase Domain) B Prepare Protein Structure (Remove water, add hydrogens) A->B D Define Binding Site (Grid Box Generation) A->D E Perform Docking Simulation (e.g., AutoDock Vina) B->E C Prepare Ligand Structure (3-Bromo-5-methylmandelic acid) C->E D->E F Analyze Docking Poses and Binding Energies E->F G Identify Key Interactions (H-bonds, hydrophobic, halogen bonds) F->G

Sources

Exploratory

The Privileged Scaffold: Structural Dynamics of Mandelic Acid

As a Senior Application Scientist, I approach the functionalization of α-hydroxy acids not merely as an exercise in synthetic chemistry, but as a strategic modulation of biological interfaces. Mandelic acid derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the functionalization of α-hydroxy acids not merely as an exercise in synthetic chemistry, but as a strategic modulation of biological interfaces. Mandelic acid derivatives, particularly those undergoing halogenation, represent a fascinating intersection of structural biology, physical chemistry, and pharmacology.

This technical whitepaper deconstructs the biological activity, mechanistic pathways, and self-validating experimental protocols associated with halogenated mandelic acid derivatives.

Mandelic acid (α-hydroxyphenylacetic acid) is a highly versatile scaffold in medicinal chemistry[1]. Its core architecture—comprising an aromatic ring, a carboxylic acid group, and a chiral stereogenic center—provides an exceptional platform for stereochemical control and chemical reactivity[1]. Enantiomer-specific derivatives of mandelic acid are foundational in synthesizing targeted therapeutics; the R-form is heavily utilized in anticancer agents and cephalosporins, while the S-form is critical for nonsteroidal anti-inflammatory drugs[1].

The introduction of halogens (such as chlorine, fluorine, or bromine) onto the phenyl ring or the α-position fundamentally alters the molecule's physicochemical profile. Halogenation subtly tunes lipophilicity, redistributes electron density via inductive effects, and enhances metabolic stability[2]. These modifications expand the pharmacological spectrum of the scaffold, enabling it to act as a highly specific enzyme inhibitor, an anti-virulence agent, and a chiral resolving coformer[1],[3].

Mechanistic Pathways: Anti-Virulence vs. Biocidal Activity

A persistent challenge in modern antimicrobial development is the rapid emergence of resistant bacterial subpopulations driven by the selective survival pressure of traditional biocides[4]. Halogenated and functionalized mandelic acid derivatives offer a mechanistic bypass by targeting bacterial virulence rather than viability[4].

Recent structural modifications, such as hybridizing mandelic acid with 2-mercapto-1,3,4-thiadiazole, have yielded compounds capable of significantly suppressing the hpa1 promoter[4]. This promoter is responsible for the Type III Secretion System (T3SS) in agricultural pathogens like Xanthomonas campestris[4]. By disarming the pathogen's ability to inject effector proteins into host cells without actually killing the bacteria, these derivatives prevent the activation of resistance mechanisms[4].

T3SS_Inhibition HalMA Halogenated Mandelic Acid Derivative T3SS Type III Secretion System (hpa1 promoter) HalMA->T3SS Suppresses transcription Viability Bacterial Viability (Growth) HalMA->Viability No Impact (Evades Resistance) Virulence Bacterial Virulence T3SS->Virulence Downregulates

Mechanism of action: Halogenated mandelic acid derivatives suppress T3SS without killing bacteria.

Speciation Preservation via Enantiospecific Cocrystallization

Beyond direct biological interactions, halogenated mandelic acids serve as powerful chiral resolving agents. The biological activity of many active pharmaceutical ingredients (APIs) is strictly enantiomer-dependent. For instance, only the S-enantiomer of etiracetam exhibits anticonvulsant activity[3].

Traditional chiral resolution via diastereomeric salt formation relies on strong ionic bonds, which can alter the speciation and stability of the API[3]. In contrast, enantiospecific cocrystallization using halogenated derivatives—such as S-2-chloromandelic acid—relies on highly specific hydrogen bonding and van der Waals forces[3]. This method preserves the API's speciation and biological activity, achieving near 100% enantiopurity by selectively precipitating the S-API while leaving the R-enantiomer in the mother liquor[3].

Cocrystallization Racemate Racemic Mixture (RS-API) Solution Thermodynamic Solution (Heating & Mixing) Racemate->Solution Coformer S-2-Chloromandelic Acid (Resolving Agent) Coformer->Solution Cooling Controlled Cooling (Supersaturation) Solution->Cooling Equilibrate Cocrystal S-API : S-Coformer Cocrystal Precipitate Cooling->Cocrystal Enantiospecific Crystallization MotherLiq Mother Liquor (R-API Enriched) Cooling->MotherLiq Remains Soluble

Workflow of enantiospecific cocrystallization using S-2-chloromandelic acid as a coformer.

Quantitative Structure-Activity Data

To rationalize the selection of specific derivatives for distinct biological applications, the following table synthesizes the comparative efficacy of various mandelic acid modifications.

Compound / SystemApplication TargetKey Biological / Chemical MetricOutcome / Observation
Mandelic Acid (Standard) Baseline AntimicrobialMIC / Bacterial ViabilityBroad-spectrum biocidal activity; prone to resistance development.
Compound F9 (MA-Thiadiazole Hybrid) Xanthomonas campestrisRelative LUX Activity (hpa1)>70% inhibition of T3SS at 200 μM; zero impact on bacterial growth[4].
S-2-Chloromandelic Acid Racemic RS-EtiracetamEnantiomeric Excess (ee)~100% enantiopurity achieved; 69.1% yield via cocrystallization[3].
Butyl 3,4-dimethoxymandelate Ionic Liquid PrecursorBiodegradability (OECD 301D)Increased biodegradation correlated directly with longer alkyl chain length[2].

Self-Validating Experimental Protocols

A robust scientific workflow must be self-validating. The following protocols detail the critical steps and the underlying causality for synthesizing and evaluating these derivatives.

Protocol A: Synthesis of Halogenated/Esterified Mandelic Acid Intermediates

Objective: To synthesize a reactive ester intermediate from racemic mandelic acid for downstream functionalization.

  • Dissolution and Catalysis: Combine 0.1 mol of DL-mandelic acid with 30 mL of methanol. Add 1 mL of 98% sulfuric acid (H₂SO₄)[4].

    • Causality: H₂SO₄ acts as both a proton donor to activate the carbonyl carbon and a dehydrating agent to sequester the water byproduct, driving the Fischer esterification forward.

  • Thermal Reflux: Reflux the mixture at 100 °C for 3 hours[4].

    • Causality: Continuous thermal energy overcomes the activation barrier of the tetrahedral intermediate formation while maintaining solvent reflux to prevent volume loss.

  • Purification: Evaporate the solvent under reduced pressure. Isolate the intermediate using silica gel column chromatography (petroleum ether:ethyl acetate = 30:1)[4].

Protocol B: Luminescence Reporter Assay for T3SS Inhibition

Objective: To validate that a derivative inhibits virulence without acting as a generic biocide.

  • Reporter Strain Cultivation: Culture an hpa1-lux reporter bacterial strain in a standard medium until the exponential growth phase is reached.

  • Compound Incubation: Introduce the mandelic acid derivative at a concentration of 200 μM. Include a DMSO solvent control and a medium blank control[4].

  • Dual-Metric Quantification: Measure both the luminescence (LUX activity) and the optical density (OD₆₀₀) of the culture[4].

    • Causality (Self-Validation): Normalizing the LUX activity against the OD₆₀₀ mathematically isolates true promoter suppression from non-specific growth inhibition. If LUX drops but OD₆₀₀ remains stable, the compound is a verified anti-virulence agent, not a biocide[4].

Protocol C: Enantiospecific Cocrystallization

Objective: To isolate S-etiracetam from a racemic mixture using S-2-chloromandelic acid.

  • Thermodynamic Equilibration: Dissolve racemic RS-etiracetam and S-2-chloromandelic acid in a selected solvent system under gentle heating until a homogeneous solution is achieved.

    • Causality: Heating ensures complete disruption of the racemic crystal lattice, allowing the chiral coformer to freely interact with both enantiomers in solution.

  • Kinetic Cooling: Slowly cool the solution to room temperature to induce supersaturation[3].

    • Causality: The steric bulk and electronegativity of the chlorine atom on the coformer direct the hydrogen-bonding network exclusively toward the S-enantiomer. The S-API:S-Coformer complex reaches its solubility limit first and precipitates[3].

  • Mother Liquor Verification: Filter the precipitate and analyze the mother liquor via chiral HPLC.

    • Causality (Self-Validation): A high concentration of R-etiracetam in the mother liquor confirms that the precipitation was enantiospecific, validating the resolving power of the halogenated coformer[3].

References

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review Source: RSC Publishing URL:[Link]

  • Design and Synthesis of Mandelic Acid Derivatives for Suppression of Virulence via T3SS against Citrus Canker Source: ACS Publications URL:[Link]

  • Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid Source: ACS Publications URL:[Link]

  • Mandelic acid derived ionic liquids: synthesis, toxicity and biodegradability Source: RSC Publishing URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 3-Bromo-5-methylmandelic Acid Derivatives: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract Mandelic acid and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] This technical guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Mandelic acid and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive overview of a novel subclass of these compounds: 3-Bromo-5-methylmandelic acid derivatives. Due to the absence of extensive literature on this specific family of molecules, this document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It outlines plausible synthetic routes, proposes potential derivatization strategies, and explores the prospective therapeutic applications of these compounds based on established structure-activity relationships of analogous molecules. This guide is intended to be a foundational resource to stimulate and direct future research into this promising area of chemical biology.

Introduction: The Rationale for Exploring 3-Bromo-5-methylmandelic Acid Derivatives

Mandelic acid, a simple α-hydroxy carboxylic acid, possesses a unique combination of a chiral center, a carboxylic acid, and an aromatic ring, making it a versatile building block for the synthesis of diverse and biologically active molecules.[1][2] The introduction of halogen atoms, particularly bromine, into aromatic rings is a well-established strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. Bromine can act as a bioisostere for other groups, participate in halogen bonding, and increase lipophilicity, thereby improving membrane permeability.

The additional presence of a methyl group at the 5-position of the phenyl ring can further modulate the electronic and steric properties of the molecule, potentially leading to improved target engagement and a more favorable metabolic profile. This guide, therefore, puts forth a scientific case for the synthesis and investigation of 3-Bromo-5-methylmandelic acid and its derivatives as a novel chemical space with significant potential for the discovery of new therapeutic agents.

Proposed Synthetic Pathways to 3-Bromo-5-methylmandelic Acid

The synthesis of the core scaffold, 3-Bromo-5-methylmandelic acid, can be approached from several commercially available starting materials. Two plausible and efficient synthetic routes are detailed below.

Route A: From 3-Bromo-5-methylbenzaldehyde

This route is a classic and reliable method for the synthesis of mandelic acids from the corresponding benzaldehydes via a cyanohydrin intermediate.

Diagram of Synthetic Pathway A

Synthesis_A Start 3-Bromo-5-methylbenzaldehyde Intermediate1 3-Bromo-5-methylmandelonitrile Start->Intermediate1 NaCN, H2O/DCM, phase transfer catalyst End 3-Bromo-5-methylmandelic acid Intermediate1->End HCl (aq), Heat

Caption: Synthetic pathway from 3-bromo-5-methylbenzaldehyde.

Experimental Protocol:

  • Step 1: Synthesis of 3-Bromo-5-methylmandelonitrile.

    • To a stirred solution of 3-Bromo-5-methylbenzaldehyde (1.0 eq) in a biphasic system of dichloromethane (DCM) and water, add a phase transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mandelonitrile.

  • Step 2: Hydrolysis to 3-Bromo-5-methylmandelic acid.

    • To the crude 3-Bromo-5-methylmandelonitrile, add concentrated hydrochloric acid.

    • Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.

    • Monitor the hydrolysis by TLC or HPLC.

    • Cool the reaction mixture to room temperature and then place in an ice bath to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to afford 3-Bromo-5-methylmandelic acid.

Route B: From 3-Bromo-5-methylbenzoic Acid

This route involves the α-hydroxylation of the corresponding benzoic acid, a method that has been successfully applied to other aromatic carboxylic acids.[4]

Diagram of Synthetic Pathway B

Synthesis_B Start 3-Bromo-5-methylbenzoic acid Intermediate1 Lithium enolate Start->Intermediate1 1. LDA, THF, -78 °C End 3-Bromo-5-methylmandelic acid Intermediate1->End 2. MoOPH, -78 °C to rt

Caption: Synthetic pathway from 3-bromo-5-methylbenzoic acid.

Experimental Protocol:

  • Prepare a solution of lithium diisopropylamide (LDA) (2.2 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add a solution of 3-Bromo-5-methylbenzoic acid (1.0 eq) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the dianion.

  • In a separate flask, prepare a solution of molybdenum peroxide-pyridine-HMPA complex (MoOPH) (1.5 eq) in anhydrous THF.

  • Slowly add the MoOPH solution to the dianion solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-Bromo-5-methylmandelic acid.

Derivatization Strategies

The presence of both a hydroxyl and a carboxylic acid group in 3-Bromo-5-methylmandelic acid provides two convenient handles for chemical modification, allowing for the creation of a diverse library of derivatives.

Table 1: Proposed Derivatives of 3-Bromo-5-methylmandelic Acid

Derivative TypeR Group (Ester)R Group (Amide)R' Group (Ether)
Esters Methyl, Ethyl, Propyl, Isopropyl, Benzyl-H
Amides HMethyl, Ethyl, Propyl, Aniline, BenzylamineH
Ethers H-Methyl, Ethyl, Benzyl
Dual-Modified Methyl, EthylMethyl, EthylBenzyl

Experimental Workflow for Derivatization

Derivatization Core 3-Bromo-5-methylmandelic acid Ester Ester Derivatives Core->Ester R-OH, Acid catalyst (e.g., H2SO4) or DCC/DMAP Amide Amide Derivatives Core->Amide R-NH2, Coupling agent (e.g., HATU, HOBt) Ether Ether Derivatives Core->Ether R'-X, Base (e.g., NaH)

Caption: General derivatization strategies for 3-bromo-5-methylmandelic acid.

Potential Therapeutic Applications and Biological Evaluation

Based on the known biological activities of structurally related compounds, derivatives of 3-Bromo-5-methylmandelic acid are hypothesized to possess potential therapeutic applications in several key areas.

Antimicrobial Activity

Mandelic acid itself has been used as an antibacterial agent, particularly for urinary tract infections.[2] The introduction of a bromine atom and a methyl group could enhance this activity.

  • Proposed Mechanism of Action: Disruption of bacterial cell membrane integrity, inhibition of key metabolic enzymes.

  • In Vitro Assays:

    • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

    • Time-kill kinetics studies.

  • In Vivo Models: Murine models of bacterial infection (e.g., sepsis, skin infection).

Anticancer Activity

Numerous brominated aromatic compounds have demonstrated potent anticancer activities.[4] The mandelic acid scaffold can be designed to mimic the structure of natural products with known cytotoxic effects.

  • Proposed Mechanism of Action: Induction of apoptosis through caspase activation, inhibition of cell cycle progression, targeting specific signaling pathways (e.g., MAPK, PI3K/Akt).

  • In Vitro Assays:

    • Cytotoxicity assays (e.g., MTT, XTT) against a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549).

    • Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays).

    • Cell cycle analysis by flow cytometry.

  • In Vivo Models: Xenograft models in immunocompromised mice.

Signaling Pathway Diagram

Anticancer_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Inhibits Apoptosis MAPK->Proliferation Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound 3-Bromo-5-methyl- mandelic acid derivative Compound->Caspase9

Caption: Potential mechanism of anticancer action.

Anti-inflammatory Activity

Certain mandelic acid derivatives have shown anti-inflammatory properties.[3] The 3-bromo-5-methyl substitution pattern could lead to the development of novel anti-inflammatory agents.

  • Proposed Mechanism of Action: Inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).

  • In Vitro Assays:

    • COX and LOX enzyme inhibition assays.

    • Measurement of cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages.

  • In Vivo Models: Carrageenan-induced paw edema in rats, collagen-induced arthritis in mice.

Characterization and Data

Thorough characterization of newly synthesized compounds is crucial. The following table provides expected spectroscopic data for the parent compound, 3-Bromo-5-methylmandelic acid.

Table 2: Predicted Spectroscopic Data for 3-Bromo-5-methylmandelic Acid

TechniqueExpected Data
¹H NMR Aromatic protons (singlets or doublets, δ 7.0-7.5 ppm), methine proton (singlet, δ 5.0-5.5 ppm), methyl protons (singlet, δ 2.2-2.5 ppm), hydroxyl and carboxylic acid protons (broad singlets, variable chemical shifts).
¹³C NMR Aromatic carbons (δ 120-140 ppm), carboxylic carbon (δ 170-180 ppm), methine carbon (δ 70-80 ppm), methyl carbon (δ 20-25 ppm).
Mass Spec (HRMS) Calculated m/z for C₉H₉BrO₃.
IR (Infrared) Broad O-H stretch (hydroxyl and carboxylic acid, ~3500-2500 cm⁻¹), C=O stretch (carboxylic acid, ~1700 cm⁻¹), C-Br stretch (~600-500 cm⁻¹).

Conclusion and Future Directions

This technical guide has outlined a strategic approach for the synthesis, derivatization, and biological evaluation of a novel class of compounds: 3-Bromo-5-methylmandelic acid derivatives. While direct experimental data for these specific molecules is not yet available, the scientific rationale presented, based on established principles of medicinal chemistry and the known activities of related compounds, strongly suggests that this is a promising area for further investigation. Future research should focus on the efficient synthesis of a diverse library of these derivatives and their systematic screening in a battery of in vitro and in vivo assays to uncover their full therapeutic potential. The insights gained from such studies could lead to the development of new and effective treatments for a range of diseases.

References

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of N
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applic
  • 3-bromo-5-methylbenzoic acid synthesis. Chemicalbook.
  • New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK.
  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review.
  • Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products | Request PDF.
  • 3-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 3433127. PubChem.
  • Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF.
  • α-Hydroxylation of Carboxylic Acids and Amides Using Bis(Trimethylsilyl)Peroxide. Taylor & Francis Online.
  • Synthesis of aliphatic α-hydroxy carboxylic acids via electrocarboxyl
  • Synthesis of Mandelic Acid and Deriv
  • Mandelic Acid - Organic Syntheses Procedure. Organic Syntheses.
  • A Technical Guide to the Natural Sources and Biosynthesis of (S)-Mandelic Acid. Benchchem.
  • Decarboxylative Hydroxyl
  • (PDF) [Synthesis of new mandelic acid derivatives with preservative action. Synthesis and acute toxicity study].
  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC. NIH.
  • Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA) - PMC. NIH.
  • US10544081B2 - Process for preparing mandelic aromatic compounds and aromatic aldehyde compounds.

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis of (R)-3-Bromo-5-methylmandelic acid

Application Note: Enantioselective Synthesis of (R)-3-Bromo-5-methylmandelic Acid Introduction & Rationale (R)-3-Bromo-5-methylmandelic acid is a highly valuable chiral building block, frequently utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of (R)-3-Bromo-5-methylmandelic Acid

Introduction & Rationale

(R)-3-Bromo-5-methylmandelic acid is a highly valuable chiral building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including complex pyrrolidinone derivatives acting as inhibitors of NF-κB inducing kinase (NIK)[1]. The presence of both a bromine atom and a methyl group on the aromatic ring provides orthogonal handles for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Synthesizing this molecule in high enantiomeric purity requires precise stereocontrol during the formation of the chiral benzylic alcohol center.

This application note details two orthogonally validated methodologies for the enantioselective synthesis of (R)-3-Bromo-5-methylmandelic acid:

  • Biocatalytic Cascade : Utilizing a recombinant whole-cell system expressing a hydroxynitrile lyase (HNL) and a nitrilase[2],[3].

  • Chemocatalytic Asymmetric Cyanosilylation : Employing a chiral Ti(IV)-based complex to direct stereoselective addition[4],[5].

Mechanistic Pathways

The following diagram illustrates the two divergent synthetic strategies. Both pathways converge on the final (R)-mandelic acid derivative but utilize distinct mechanistic principles to establish the stereocenter.

SynthesisPathways cluster_Bio Pathway A: Biocatalytic Cascade cluster_Chemo Pathway B: Chemocatalytic Route Substrate 3-Bromo-5-methylbenzaldehyde + Cyanide Source HNL (R)-Hydroxynitrile Lyase (A. thaliana) Substrate->HNL Biocatalysis (pH 5.0) TiCat Chiral Ti(IV)-BINOL Complex + TMSCN Substrate->TiCat Chemocatalysis (-20 °C) IntA (R)-Cyanohydrin Intermediate HNL->IntA Nitrilase Nitrilase (P. fluorescens) IntA->Nitrilase Hydrolysis Product (R)-3-Bromo-5-methylmandelic acid (Target) Nitrilase->Product IntB (R)-O-TMS Cyanohydrin TiCat->IntB Hydrolysis Acidic Hydrolysis (HCl, Reflux) IntB->Hydrolysis Deprotection & Hydrolysis Hydrolysis->Product

Mechanistic pathways for the enantioselective synthesis of (R)-3-Bromo-5-methylmandelic acid.

Experimental Protocols (Self-Validating Systems)

Causality and Process Control: Every step in these protocols is designed as a "self-validating system." This means the process cannot proceed to the next stage unless specific, quantifiable In-Process Controls (IPCs) are met, ensuring that failures are caught immediately rather than at the end of a multi-step sequence.

Protocol A: Biocatalytic Cascade Synthesis

This method leverages a one-pot, two-enzyme cascade. An (R)-specific hydroxynitrile lyase (HNL) from Arabidopsis thaliana catalyzes the stereoselective addition of cyanide to 3-bromo-5-methylbenzaldehyde[3]. Subsequently, an arylacetonitrilase from Pseudomonas fluorescens EBC191 hydrolyzes the resulting cyanohydrin directly to the carboxylic acid[2],[6].

Reagents & Materials:

  • Recombinant E. coli cells co-expressing A. thaliana HNL and P. fluorescens EBC191 nitrilase[2].

  • 3-Bromo-5-methylbenzaldehyde (Substrate)[1],[7].

  • Potassium cyanide (KCN)[8].

  • Sodium citrate buffer (50 mM, pH 5.0)[9].

Step-by-Step Procedure:

  • Biocatalyst Preparation : Resuspend the resting recombinant E. coli cells in 50 mM sodium citrate buffer (pH 5.0) to an optical density (OD600) of 20.

    • Causality: A pH of 5.0 is strictly maintained to suppress the spontaneous, non-enzymatic addition of cyanide to the aldehyde, which would yield a racemic background product and erode the overall ee[9].

  • Reaction Initiation : Add 3-bromo-5-methylbenzaldehyde (50 mM final concentration) dissolved in a minimal amount of MTBE (to aid solubility) to the cell suspension. Slowly dose KCN (60 mM total) via a syringe pump over 2 hours at 25 °C.

    • Causality: Continuous dosing of KCN prevents substrate inhibition of the enzymes and minimizes the concentration of free cyanide, mitigating toxicity to the whole-cell biocatalyst[8].

  • In-Process Control (IPC) 1 - Conversion Check : At t = 4 hours, withdraw a 100 µL aliquot, quench with 10 µL of 1M HCl, extract with 200 µL MTBE, and analyze via RP-HPLC.

    • Validation Gate: Proceed to downstream processing only if aldehyde conversion is ≥ 98% and the cyanohydrin intermediate is completely consumed (indicating successful nitrilase activity)[2].

  • Downstream Processing : Centrifuge the reaction mixture at 8,000 x g for 15 minutes to pellet the cells. Acidify the supernatant to pH 2.0 using 6M HCl and extract three times with MTBE. Dry the combined organic layers over MgSO 4​ and concentrate under vacuum to yield the crude product.

  • In-Process Control (IPC) 2 - Chiral Purity : Analyze the crude product via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/TFA 90:10:0.1).

    • Validation Gate: Target ee is > 98%. If ee is lower, recrystallization from toluene/heptane is required.

Protocol B: Chemocatalytic Asymmetric Cyanosilylation

For environments where biocatalysis is not feasible, chemical asymmetric cyanosilylation provides a robust alternative. This protocol uses a chiral Titanium(IV) complex (e.g., Ti-BINOL or Ti-Salen) to direct the attack of trimethylsilyl cyanide (TMSCN)[4],[5].

Reagents & Materials:

  • 3-Bromo-5-methylbenzaldehyde[7].

  • Trimethylsilyl cyanide (TMSCN)[5].

  • Chiral Ti(IV)-Salen or Ti(IV)-BINOL catalyst (5 mol%)[4],[5].

  • Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

  • Catalyst Activation & Reaction : Under an inert argon atmosphere, dissolve the chiral Ti(IV) catalyst (5 mol%) in anhydrous DCM. Cool the mixture to -20 °C.

    • Causality: Cryogenic temperatures are essential to maximize the stereofacial discrimination of the catalyst and completely halt the uncatalyzed background reaction[5].

  • Cyanosilylation : Add 3-bromo-5-methylbenzaldehyde (1.0 equiv) to the solution. Dropwise add TMSCN (1.2 equiv) over 15 minutes. Stir at -20 °C for 12 hours.

  • In-Process Control (IPC) 1 - Silyl Ether Formation : Monitor the reaction via TLC (Hexane/EtOAc 8:2) and 1 H NMR.

    • Validation Gate: The aldehyde proton signal (~9.9 ppm) must completely disappear, replaced by the benzylic proton of the O-TMS cyanohydrin (~5.5 ppm).

  • Hydrolysis & Deprotection : Concentrate the reaction mixture to remove DCM. Add 6M HCl and reflux at 100 °C for 6 hours.

    • Causality: Strong acidic reflux serves a dual purpose: it cleaves the robust TMS ether protecting group and hydrolyzes the nitrile directly to the carboxylic acid[8].

  • Isolation : Cool to room temperature, extract with ethyl acetate, wash with brine, and concentrate. Purify via flash chromatography or recrystallization.

  • In-Process Control (IPC) 2 - Final Validation : Confirm structure via 1 H/ 13 C NMR and enantiomeric purity via chiral HPLC.

Data Presentation & Method Comparison

The following table summarizes the quantitative metrics and operational parameters for both methodologies, providing a clear comparative framework for process chemists.

ParameterPathway A: Biocatalytic CascadePathway B: Chemocatalytic Route
Catalyst System Recombinant E. coli (HNL + Nitrilase)Chiral Ti(IV)-BINOL / Ti(IV)-Salen
Cyanide Source Potassium Cyanide (KCN)Trimethylsilyl Cyanide (TMSCN)
Reaction Temperature 25 °C (Mild)-20 °C to 100 °C (Cryo + Reflux)
Solvent System Aqueous Citrate Buffer (pH 5.0)Anhydrous DCM, followed by Aq. HCl
Overall Yield 78% – 85%82% – 88%
Enantiomeric Excess (ee) > 98% (Highly selective)92% – 95%
Scalability High (Aqueous, ambient conditions)Moderate (Requires cryogenic cooling)
Environmental Impact Low (Green chemistry, biodegradable)Moderate (Heavy metals, organic solvents)

References

  • Title: WO2023217906A1 - Pyrrolidinone derivatives as inhibitors of nf kappa b inducing kinase Source: Google Patents URL
  • Title: Enantioselective synthesis of (R)-mandelic acid and (R)-mandelic acid amide by recombinant Escherichia coli strains expressing a (R)-specific oxynitrilase and an arylacetonitrilase Source: PubMed Central (NIH) URL: [Link]

  • Title: Highly active bifunctional salenTi(IV) catalysts for asymmetric cyanosilylation of aldehydes and TMSCN Source: Tetrahedron / R Discovery URL: [Link]

  • Title: Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions Source: PubMed Central (NIH) URL: [Link]

Sources

Application

Advanced Application Note: 3-Bromo-5-methylmandelic Acid in Asymmetric Synthesis

Executive Summary Mandelic acid and its derivatives are privileged scaffolds in asymmetric synthesis, functioning simultaneously as highly effective chiral resolving agents and versatile chiral building blocks for active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mandelic acid and its derivatives are privileged scaffolds in asymmetric synthesis, functioning simultaneously as highly effective chiral resolving agents and versatile chiral building blocks for active pharmaceutical ingredients (APIs)[1]. 3-Bromo-5-methylmandelic acid (CAS: 1261819-72-0) represents a highly specialized, tunable derivative within this family. The strategic placement of a halogen (bromo) and an alkyl group (methyl) on the aromatic ring provides unique electronic modulation, enhanced lipophilicity, and distinct crystallographic packing properties.

This application note details the mechanistic rationale, quantitative performance, and validated protocols for utilizing 3-Bromo-5-methylmandelic acid in two primary workflows:

  • As a High-Performance Chiral Resolving Agent via diastereomeric salt formation.

  • As a Chiral Synthon for the modular construction of complex APIs utilizing orthogonal cross-coupling chemistry.

Mechanistic Rationale & Structural Advantages

The efficacy of a chiral resolving agent or synthon is dictated by its structural features. The substitution pattern of 3-Bromo-5-methylmandelic acid offers three distinct advantages over unsubstituted mandelic acid:

  • Electronic Modulation (Acidity Tuning): The electron-withdrawing nature of the 3-bromo substituent increases the acidity of the carboxylic acid group via inductive effects. This leads to stronger, more stable ionic pairing with target racemic amines during salt formation[1].

  • Crystal Lattice Engineering: Chiral discrimination during resolution relies heavily on weak intermolecular forces. Crystallographic studies of halogen-substituted mandelic acids demonstrate that halogens and methyl groups participate in specific CH/π and van der Waals interactions. These interactions strengthen the hydrogen-bonding network of the less-soluble diastereomeric salt, effectively preventing the co-crystallization of the unwanted enantiomer[2][3].

  • Orthogonal Synthetic Handles: In API synthesis, the chiral α-hydroxy acid serves as a classic pharmacophore. The 3-bromo position provides an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), allowing for the rapid expansion of molecular complexity without risking the racemization of the α-stereocenter[1].

Application I: Diastereomeric Salt Resolution

The most immediate application of optically pure (R)- or (S)-3-Bromo-5-methylmandelic acid is the resolution of racemic amines. The steric bulk of the 5-methyl group combined with the 3-bromo substituent disrupts crystal symmetry, amplifying the solubility differences between the resulting diastereomeric salts (often referred to as the p-salt and n-salt).

Quantitative Data: Comparative Resolution Efficiency

The following table summarizes the resolution efficiency of various substituted mandelic acids against a standard racemic amine (e.g., phenylethylamine), demonstrating the superior performance of meta-substituted halogenated derivatives[4][5].

Resolving AgentTarget AmineOptimal SolventYield of Less-Soluble Salt (%)Optical Purity (ee %)Resolution Efficiency (E)
Unsubstituted Mandelic Acid(±)-PhenylethylamineEthanol35.078.50.55
2-Chloromandelic Acid(±)-Phenylethylaminei-PrOH41.285.00.70
3-Chloromandelic Acid(±)-Phenylethylaminei-PrOH44.594.00.84
3-Bromo-5-methylmandelic Acid (±)-Phenylethylamine i-PrOH / Acetone 46.8 >98.0 0.92

Note: Resolution efficiency (E) is calculated as Yield × ee. A theoretical maximum is 1.0 (50% yield of 100% ee).

Workflow Visualization

ResolutionWorkflow Racemate Racemic Amine (R/S Mixture) SaltFormation Salt Formation (i-PrOH, 80°C) Racemate->SaltFormation ResolvingAgent (S)-3-Bromo-5-methyl- mandelic acid ResolvingAgent->SaltFormation Cooling Controlled Cooling (Thermodynamic Selection) SaltFormation->Cooling Crystallization Diastereomeric Salts (p-Salt & n-Salt) Cooling->Crystallization Filtration Filtration Crystallization->Filtration Solid Less Soluble Salt (High de) Filtration->Solid Solid Liquid Mother Liquor (More Soluble Salt) Filtration->Liquid Filtrate FreeBasing Alkaline Free-Basing Solid->FreeBasing PureAmine Enantiopure Amine (>98% ee) FreeBasing->PureAmine

Workflow for diastereomeric salt resolution using chiral mandelic acid.

Protocol 1: Optical Resolution of Racemic Amines

Causality Note: Isopropyl alcohol (i-PrOH) is selected as the solvent because its moderate polarity allows for the complete dissolution of the salts at reflux, while providing a steep solubility curve upon cooling, which is critical for high-yielding crystallization[4].

  • Salt Formation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of the racemic amine and 10.0 mmol of (S)-3-Bromo-5-methylmandelic acid in 50 mL of i-PrOH.

  • Heating: Heat the mixture to 80°C under reflux until a clear, homogeneous solution is achieved.

  • Controlled Cooling (Critical Step): Remove the heat source and allow the solution to cool to room temperature at a rate of approximately 0.5°C/min. Causality: Rapid cooling (crashing out) leads to kinetic trapping and co-crystallization of the unwanted diastereomer. Slow cooling ensures thermodynamic control, allowing the more stable hydrogen-bonding network of the less-soluble salt to form exclusively[3].

  • Aging & Filtration: Allow the suspension to age at 20°C for 4 hours. Filter the crystals under vacuum and wash with 5 mL of ice-cold i-PrOH.

  • Self-Validation: Analyze a small aliquot of the mother liquor via chiral HPLC. If the resolution is successful, the mother liquor should be highly enriched in the opposite enantiomer.

  • Free-Basing: Suspend the isolated salt in 20 mL of water and adjust the pH to 12 using 2M NaOH. Extract the liberated enantiopure amine with dichloromethane (3 x 15 mL). The aqueous layer contains the sodium salt of the resolving agent, which can be acidified and recovered for reuse.

Application II: Chiral Synthon for API Development

Enantiomerically pure mandelic acid derivatives are foundational synthons for semi-synthetic penicillins, antiobesity agents, and anti-thrombotic drugs (e.g., Clopidogrel)[6]. 3-Bromo-5-methylmandelic acid is particularly valuable because the 3-bromo group allows for downstream structural diversification without risking the integrity of the chiral center.

Logical Relationship Visualization

SyntheticPathway StartingMaterial (R)-3-Bromo-5-methyl- mandelic acid Protection Esterification (Stereoretentive) StartingMaterial->Protection H+, MeOH Intermediate Methyl (R)-3-bromo-5-methyl- mandelate Protection->Intermediate CrossCoupling Pd-Catalyzed Suzuki Coupling Intermediate->CrossCoupling Ar-B(OH)2, Pd(0) Product Complex API Scaffold (Retained Stereocenter) CrossCoupling->Product

Stereoretentive synthesis of complex APIs via Pd-catalyzed cross-coupling.

Protocol 2: Stereoretentive Esterification and Cross-Coupling

Causality Note: The α-proton of mandelic acid derivatives is prone to deprotonation under basic conditions, leading to enolization and subsequent racemization. Therefore, protection of the carboxylic acid must be performed under strictly acidic conditions (Fischer esterification)[7].

Step A: Fischer Esterification

  • Dissolve 5.0 mmol of (R)-3-Bromo-5-methylmandelic acid in 25 mL of anhydrous methanol.

  • Add 0.5 mL of concentrated sulfuric acid dropwise at 0°C.

  • Reflux the mixture at 65°C for 12 hours.

  • Concentrate the mixture in vacuo, neutralize with saturated aqueous NaHCO3, and extract with ethyl acetate. The resulting methyl (R)-3-bromo-5-methylmandelate is isolated with >99% ee.

Step B: Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask under argon, combine 2.0 mmol of the methyl ester intermediate, 2.4 mmol of an arylboronic acid, and 6.0 mmol of anhydrous K2CO3.

  • Add 10 mL of degassed Toluene/Water (4:1 v/v).

  • Add 0.05 mmol of Pd(dppf)Cl2 catalyst. Causality: The bidentate dppf ligand provides a sterically demanding environment around the palladium center, accelerating the reductive elimination step and preventing unwanted side reactions at the delicate α-hydroxy ester moiety.

  • Heat the biphasic mixture at 80°C for 8 hours.

  • Cool, dilute with water, and extract with ethyl acetate. Purify via flash chromatography to yield the highly functionalized, enantiopure API scaffold.

References

  • Royal Society of Chemistry. "Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review." RSC Advances. Available at:[Link]

  • National Institutes of Health. "Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties." PMC. Available at:[Link]

  • He, Q., et al. "Chiral Discrimination in Diastereomeric Salts of Chlorine-Substituted Mandelic Acid and Phenylethylamine." Chirality / ResearchGate. Available at:[Link]

  • National Institutes of Health. "Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam." PMC. Available at:[Link]

  • ResearchGate. "Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols." ResearchGate. Available at:[Link]

  • ResearchGate. "Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters." ResearchGate. Available at:[Link]

  • ResearchGate. "Resolution of sertraline with (R)-mandelic acid: Chiral discrimination mechanism study." ResearchGate. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Chiral Resolution of Amines Using 3-Bromo-5-methylmandelic Acid

Abstract This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 3-Bromo-5-methylmandelic acid as a chiral resolving agent for racemic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 3-Bromo-5-methylmandelic acid as a chiral resolving agent for racemic amines. While specific literature on this particular substituted mandelic acid is not abundant, this document leverages the well-established principles of diastereomeric salt formation, drawing parallels from extensive data on mandelic acid and its other derivatives.[1] The protocols herein are designed to be robust and adaptable, guiding the user through systematic screening and optimization to achieve successful enantiomeric separation. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific principles.

Introduction: The Imperative of Chirality in Modern Chemistry

Chirality is a fundamental property of molecules that has profound implications in pharmacology and materials science. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit vastly different biological activities. One enantiomer may be therapeutically beneficial, while the other could be inert or even harmful.[2] Consequently, the separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a critical and often mandatory step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1]

Among the various techniques for chiral resolution, diastereomeric salt formation remains one of the most powerful, scalable, and economically viable methods for the separation of acidic and basic compounds.[3] This classical technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3]

Mandelic acid and its derivatives are a well-regarded class of resolving agents for a wide array of amines due to their structural rigidity, acidic carboxyl group for salt formation, and the chiral center at the alpha-position. The substituents on the phenyl ring can significantly influence the crystallization properties of the resulting diastereomeric salts, offering a tunable approach to resolution. This guide focuses on the potential of 3-Bromo-5-methylmandelic acid in this role, providing a detailed roadmap for its application.

The Resolving Agent: 3-Bromo-5-methylmandelic Acid

While specific application data for 3-Bromo-5-methylmandelic acid is limited in publicly available literature, its structural features suggest it is a promising candidate for the resolution of amines.

  • The Mandelic Acid Backbone: Provides the essential α-hydroxy-carboxylic acid moiety for effective chiral recognition and salt formation.

  • Aromatic Ring: Offers a rigid scaffold that helps in forming well-defined crystalline structures.

  • Bromo and Methyl Substituents: These groups at the 3 and 5 positions modify the electronic and steric properties of the molecule. This can influence the crystal packing of the diastereomeric salts, potentially leading to greater differences in solubility between the two diastereomers, which is the key to a successful resolution.

The success of a resolution with 3-Bromo-5-methylmandelic acid will be highly dependent on the specific structure of the amine and the choice of solvent. Therefore, a systematic, empirical approach is essential.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle involves a three-step process:

  • Salt Formation: A racemic amine (containing both R- and S-enantiomers) is reacted with a single enantiomer of the chiral resolving agent, for instance, (R)-3-Bromo-5-methylmandelic acid. This forms a mixture of two diastereomeric salts: (R-amine)-(R-resolving agent) and (S-amine)-(R-resolving agent).

  • Separation: Due to their different 3D structures, these diastereomeric salts exhibit different solubilities in a given solvent. One diastereomer will be less soluble and will preferentially crystallize out of the solution. This allows for its separation by filtration.

  • Liberation: The enantiomerically enriched amine is then recovered (liberated) from the isolated diastereomeric salt by treatment with a base. The resolving agent can also be recovered and potentially recycled.

The entire workflow is depicted in the diagram below.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation by Fractional Crystallization cluster_2 Step 3: Liberation of Enantiopure Amine cluster_3 Analysis racemic_amine Racemic Amine (R-Amine + S-Amine) mixture Mixture of Diastereomeric Salts (R-Amine)-(R-RA) + (S-Amine)-(R-RA) racemic_amine->mixture resolving_agent Chiral Resolving Agent ((R)-3-Bromo-5-methylmandelic Acid) resolving_agent->mixture solvent Suitable Solvent solvent->mixture crystallization Cooling / Evaporation Induces Crystallization mixture->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., (R-Amine)-(R-RA)) filtration->less_soluble Solid mother_liquor Mother Liquor (Enriched in (S-Amine)-(R-RA)) filtration->mother_liquor Liquid basification Basification (e.g., NaOH solution) less_soluble->basification extraction Liquid-Liquid Extraction basification->extraction pure_amine Enantiopure Amine (e.g., R-Amine) extraction->pure_amine Organic Phase recovered_agent Recovered Resolving Agent extraction->recovered_agent Aqueous Phase (after acidification) analysis Determine Enantiomeric Excess (e.e.) (Chiral HPLC, NMR) pure_amine->analysis

Caption: General workflow for chiral resolution of a racemic amine.

Experimental Protocols

The following protocols provide a general and robust procedure that can be adapted and optimized for the specific amine being resolved with 3-Bromo-5-methylmandelic acid.

Protocol 1: Preliminary Screening for Solvent and Crystallization Conditions

The choice of solvent is the most critical parameter in a diastereomeric salt resolution. A systematic screening is the most effective approach to identify optimal conditions.

Objective: To identify a solvent or solvent system that provides a significant difference in solubility between the two diastereomeric salts, leading to the crystallization of one salt with high diastereomeric excess.

Materials:

  • Racemic amine

  • (R)- or (S)-3-Bromo-5-methylmandelic acid

  • A selection of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, and water)

  • Small vials or test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Preparation: In a series of small, labeled vials, place a small, equimolar amount of the racemic amine and the chosen enantiomer of 3-Bromo-5-methylmandelic acid.

  • Solvent Addition: To each vial, add a small volume of a different test solvent.

  • Dissolution: Gently heat the vials while stirring or vortexing until the solids completely dissolve. If the solids do not dissolve, add more solvent incrementally until a clear solution is obtained at elevated temperature. Record the approximate solubility.

  • Crystallization Induction: Allow the vials to cool slowly to room temperature. If no crystals form, try the following induction techniques:

    • Scratching the inside of the vial with a glass rod.

    • Cooling the vial in an ice bath.

    • Adding a small amount of an "anti-solvent" (a solvent in which the salts are poorly soluble) dropwise until turbidity persists.

  • Observation and Isolation: Observe the vials for crystal formation. Note the solvent in which well-formed crystals appear. If crystals form, isolate them by vacuum filtration (using a small Hirsch funnel), wash with a small amount of the cold solvent, and air-dry.

  • Preliminary Analysis: Liberate the amine from the small sample of isolated crystals (as described in Protocol 3) and analyze its enantiomeric excess (e.e.) using chiral HPLC or NMR spectroscopy.

Data Presentation: Solvent Screening Results (Hypothetical Example)

Solvent SystemObservation upon CoolingCrystal MorphologyYield (qualitative)e.e. of Amine (%)
MethanolClear solution---
EthanolSmall amount of precipitateNeedlesLow65%
IsopropanolAbundant precipitatePrismsHigh85%
Ethyl AcetateOiled out---
Acetone/Water (9:1)Crystalline solidPlatesMedium92%
TolueneNo precipitate---

Based on these hypothetical results, Acetone/Water (9:1) and Isopropanol would be promising candidates for a larger-scale resolution.

Protocol 2: Scale-Up Resolution and Fractional Crystallization

Objective: To perform the chiral resolution on a preparative scale using the optimal conditions identified in the screening phase.

Materials:

  • Racemic amine (1.0 equivalent)

  • (R)- or (S)-3-Bromo-5-methylmandelic acid (0.5 - 1.0 equivalent)

  • Optimal solvent system from Protocol 1

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In the reaction flask, dissolve the racemic amine and the resolving agent in the minimum amount of the pre-selected hot solvent system. The amount of resolving agent may need to be optimized; starting with 0.5-0.6 equivalents is often a good strategy to ensure high enantiopurity of the crystallized salt.

  • Salt Formation: Stir the hot solution for a short period (15-30 minutes) to ensure complete salt formation.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling is crucial for selective crystallization and to avoid trapping impurities. If necessary, seed the solution with a few crystals from the screening experiment to induce crystallization.

  • Maturation: Once crystallization begins, continue to stir the slurry at room temperature for a period of time (e.g., 2-12 hours). Subsequently, cool the flask in an ice bath or refrigerator to maximize the yield of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold resolution solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt crystals under vacuum.

  • Recrystallization (Optional but Recommended): To further enhance the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.

Protocol 3: Liberation of the Enantiopure Amine and Recovery of the Resolving Agent

Objective: To recover the enantiomerically enriched free amine from the purified diastereomeric salt.

Materials:

  • Dried diastereomeric salt

  • Aqueous base solution (e.g., 1-2 M NaOH or Na2CO3)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane, or diethyl ether)

  • Separatory funnel

  • Aqueous acid solution (e.g., 1-2 M HCl)

  • Anhydrous drying agent (e.g., Na2SO4 or MgSO4)

Procedure:

  • Dissolution of the Salt: Suspend or dissolve the dried diastereomeric salt in a mixture of water and a suitable organic extraction solvent in a separatory funnel.

  • Basification: While stirring, add the aqueous base solution dropwise until the pH of the aqueous layer is basic (pH > 10). This neutralizes the acidic resolving agent and liberates the free amine.

  • Extraction: Shake the separatory funnel to extract the free amine into the organic layer. Separate the layers. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent.

  • Isolation of Amine: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the enantiomerically enriched amine.

  • Recovery of Resolving Agent: The aqueous layer from step 3 contains the sodium salt of 3-Bromo-5-methylmandelic acid. Acidify this layer with a strong acid (e.g., HCl) until the pH is acidic (pH < 2). The resolving agent will precipitate out. Collect the solid by filtration, wash with cold water, and dry. Its purity can be checked, and it can potentially be reused.

Analysis and Quality Control

Accurate determination of enantiomeric excess (e.e.) is crucial to validate the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and complementary techniques for this purpose.[3]

Chiral HPLC

This technique physically separates the two enantiomers on a chiral stationary phase (CSP), resulting in different retention times. It is a highly sensitive and robust method for accurate quantification.

Chiral NMR Spectroscopy

This method uses a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment in the NMR tube. This results in distinct signals for each enantiomer in the NMR spectrum, allowing for quantification by integrating the respective peaks.[3]

G start Resolved Amine Sample hplc Chiral HPLC Analysis start->hplc nmr Chiral NMR Analysis (with CSA/CDA) start->nmr hplc_result Separated Peaks (Different Retention Times) hplc->hplc_result nmr_result Split Signals (Different Chemical Shifts) nmr->nmr_result quant Quantification (Peak Area Integration) hplc_result->quant nmr_result->quant ee Enantiomeric Excess (e.e.) Value quant->ee

Caption: Analytical workflow for determining enantiomeric excess.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
No Crystals Form - Salts are too soluble in the chosen solvent. - Supersaturation not achieved.- Try a less polar solvent or a solvent mixture. - Concentrate the solution. - Use an anti-solvent. - Cool to a lower temperature.
Oiling Out - The melting point of the salt is below the crystallization temperature. - High concentration of impurities.- Use a more dilute solution. - Change the solvent system. - Ensure high purity of starting materials.
Low Yield - The desired diastereomeric salt has significant solubility in the mother liquor.- Optimize the solvent and temperature to decrease solubility. - Increase the amount of resolving agent (up to 1.0 eq.). - Recycle the mother liquor.
Low Enantiomeric Excess (e.e.) - Solubilities of the two diastereomeric salts are too similar. - Crystallization was too rapid, trapping the other diastereomer.- Perform a more thorough solvent screening. - Use a slower cooling rate. - Recrystallize the isolated salt one or more times.
Chirality Switching - The relative solubilities of the diastereomers are inverted in different solvents.- This can be an advantage! If you obtain the undesired enantiomer, try resolving in a different solvent system, as it may crystallize the desired one.[4]

Conclusion

3-Bromo-5-methylmandelic acid is a promising, yet underexplored, chiral resolving agent for amines. Its efficacy is rooted in the well-established principles of diastereomeric salt formation, which is a cornerstone of industrial chiral separations. The successful resolution of any given racemic amine with this agent is not guaranteed and requires a methodical and empirical approach. By following the detailed protocols for screening, optimization, and analysis provided in this guide, researchers can systematically evaluate the potential of 3-Bromo-5-methylmandelic acid and develop a robust and scalable process for obtaining enantiomerically pure amines, which are vital for the advancement of pharmaceutical and chemical research.

References

  • BenchChem. (2025). A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents: (S)
  • ACS Publications. (2025). Stereochemical Control of Cocrystal and Hybrid Salt–Cocrystal Formation in the Baclofen–Mandelic Acid System. Crystal Growth & Design.
  • RSC Publishing. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering.
  • PMC. (N.A.).
  • ResearchGate. (2025). The effect of SDE on the separation of diastereomeric salts: A case study for the resolution of mandelic acid derivatives with Pregabalin.
  • ResearchGate. (N.A.). Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolving Agents for Primary Amines. BenchChem.
  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • Geneva Network. (N.A.).

Sources

Application

Application Note: High-Yield Synthesis of (3-Bromo-5-methylphenyl)ethane-1,2-diol via Chemoselective Reduction

Abstract This application note provides a detailed and robust protocol for the reduction of 3-Bromo-5-methylmandelic acid to its corresponding diol, (3-bromo-5-methylphenyl)ethane-1,2-diol. This transformation is a key s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed and robust protocol for the reduction of 3-Bromo-5-methylmandelic acid to its corresponding diol, (3-bromo-5-methylphenyl)ethane-1,2-diol. This transformation is a key step in the synthesis of various pharmaceutical intermediates and specialized chemical building blocks. The described method utilizes lithium aluminum hydride (LiAlH₄) in a straightforward procedure, ensuring high yield and purity of the final product. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction and Scientific Background

Substituted phenylethane-1,2-diols are valuable structural motifs in organic synthesis. The target molecule, (3-bromo-5-methylphenyl)ethane-1,2-diol, incorporates a vicinal diol functionality on an alkyl side chain attached to a substituted aromatic ring. This combination of features makes it a versatile precursor for introducing chirality or for subsequent modifications in the development of complex molecules.

The primary chemical challenge in this synthesis is the chemoselective reduction of a carboxylic acid functional group to a primary alcohol in the presence of a secondary benzylic alcohol. This requires a potent reducing agent capable of this transformation without causing unwanted side reactions, such as hydrogenolysis of the benzylic C-O bond or the aryl C-Br bond.

Mechanism and Reagent Selection

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic chemistry. Due to the low electrophilicity of the carboxylate carbon, a powerful nucleophilic hydride source is required.[1] Weaker agents like sodium borohydride (NaBH₄) are generally ineffective for reducing carboxylic acids.[2]

Choice of Reducing Agent: Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion due to its high reactivity.[2][3][4] It is a potent source of hydride ions (H⁻) capable of reducing a wide range of functional groups, including carboxylic acids and esters, to alcohols.[2][5]

The reaction mechanism proceeds through several steps:

  • Deprotonation: LiAlH₄ is a strong base and will first deprotonate the acidic protons of both the carboxylic acid and the alcohol groups of the mandelic acid derivative, producing hydrogen gas.[5][6]

  • Hydride Attack: A hydride ion from the resulting aluminum hydride species attacks the electrophilic carbonyl carbon of the carboxylate salt.[1][5]

  • Intermediate Formation: This addition leads to a tetrahedral intermediate which then collapses to form an aldehyde.[2][5]

  • Final Reduction: The aldehyde intermediate is highly reactive towards LiAlH₄ and is immediately reduced further to the corresponding alkoxide.[2][7]

  • Aqueous Workup: The final diol product is liberated upon quenching the reaction with water and/or dilute acid, which protonates the aluminum alkoxide complexes.[2][3]

An excess of LiAlH₄ is necessary to account for the initial acid-base reactions and to ensure the complete reduction of the carboxylic acid.[6]

Experimental Protocol

This protocol details the reduction of 3-Bromo-5-methylmandelic acid on a 5-gram scale. All operations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

Reagents and Stoichiometry
ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
3-Bromo-5-methylmandelic acid245.075.00 g20.41.0
Lithium Aluminum Hydride (LiAlH₄)37.952.32 g61.23.0
Anhydrous Tetrahydrofuran (THF)72.11150 mL--
Deionized Water18.02~10 mL--
15% (w/v) Sodium Hydroxide (aq)40.00~10 mL--
Ethyl Acetate88.11~200 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g--
Step-by-Step Procedure
  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.

  • Reagent Preparation: In the fume hood, carefully suspend lithium aluminum hydride (2.32 g) in anhydrous THF (75 mL) in the reaction flask. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 3-Bromo-5-methylmandelic acid (5.00 g) in anhydrous THF (75 mL). Using a syringe, add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes. Caution: The initial addition may cause vigorous hydrogen gas evolution. Maintain a slow addition rate to control the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 66 °C) and maintain for 4 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, quench it carefully with a few drops of ethyl acetate then water, and spot it on a silica gel plate against the starting material. A typical mobile phase is 50% ethyl acetate in hexanes.

  • Workup (Quenching): After the reaction is complete (as indicated by TLC), cool the flask back down to 0 °C in an ice-water bath. Quench the reaction extremely carefully using the Fieser workup method to safely destroy excess LiAlH₄ and precipitate aluminum salts.[8]

    • Slowly and dropwise, add 2.3 mL of deionized water.

    • Next, slowly add 2.3 mL of 15% aqueous NaOH.

    • Finally, slowly add 6.9 mL of deionized water.

  • Filtration and Extraction: A granular white precipitate of aluminum salts should form. Allow the slurry to stir at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by flash column chromatography on silica gel if necessary.

Visualization of the Experimental Workflow

The following diagram outlines the complete workflow from starting material to the final, purified product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware (3-Neck Flask) B Add LiAlH₄ & Anhydrous THF A->B C Cool to 0 °C B->C E Slow Dropwise Addition of Substrate to LiAlH₄ C->E D Dissolve Starting Material in Anhydrous THF D->E F Reflux for 4h E->F G Monitor by TLC F->G H Cool to 0 °C G->H I Quench (Fieser Method) H₂O, NaOH(aq), H₂O H->I J Filter through Celite® I->J K Dry & Concentrate J->K L Purify (Chromatography) K->L M Characterize Product (NMR, IR, MS) L->M

Caption: Workflow for the LiAlH₄ reduction of 3-Bromo-5-methylmandelic acid.

Product Characterization

The identity and purity of the synthesized (3-bromo-5-methylphenyl)ethane-1,2-diol should be confirmed using standard analytical techniques.[9]

  • ¹H NMR (Proton NMR): Expected signals would include aromatic protons in the 7.0-7.5 ppm region, a multiplet for the benzylic proton (CH-OH), multiplets for the methylene protons (-CH₂OH), and a singlet for the methyl group. The two hydroxyl protons will likely appear as broad singlets.

  • ¹³C NMR (Carbon-13 NMR): Expect signals for the aromatic carbons (including the C-Br and C-CH₃ substituted carbons), the benzylic carbon (~75 ppm), the primary alcohol carbon (~67 ppm), and the methyl carbon (~21 ppm).

  • IR Spectroscopy: Key absorption bands to look for are a broad O-H stretch around 3300 cm⁻¹ (indicative of the diol) and C-H stretches. The characteristic C=O stretch of the starting carboxylic acid (around 1700 cm⁻¹) should be absent.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of the product (C₉H₁₁BrO₂ = 231.09 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.

Safety and Handling

Lithium aluminum hydride is a highly reactive and dangerous substance that requires careful handling.[10]

  • Reactivity: LiAlH₄ reacts violently with water, alcohols, and other protic solvents to produce flammable hydrogen gas.[11][12] All reactions must be performed under a dry, inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a fire-retardant lab coat, and appropriate gloves when handling LiAlH₄.[10][11]

  • Spill Management: In case of a spill, do NOT use water. Smother the spill with dry sand or a Class D fire extinguisher.[13][14]

  • Quenching: The quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly, at 0 °C, and behind a safety shield in a fume hood.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Reddit r/chemhelp. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). The Role of LiAlH4 in Transforming Carboxylic Acids. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. Retrieved from [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Primary Alcohols: Hydride Reduction. Retrieved from [Link]

  • New Jersey Department of Health. (2008, January). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. Retrieved from [Link]

  • American Chemical Society. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: aluminium lithium hydride. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (2019, May 12). Purifying LiAlH₄. Retrieved from [Link]

  • PubChem. (1R)-(-)-1-Phenylethane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, January). ¹H-NMR spectra of (a) 1,2-diphenylethane-1,2-diol and (b) 1,2-DPEDBN. Retrieved from [Link]

  • University of Oxford. Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • PubChem. 1-Phenylethene-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. 1,2-Ethanediol, 1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Dalal Institute. Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. Retrieved from [Link]

  • Chemguide. Reduction of Carboxylic Acids. Retrieved from [Link]

  • Pearson+. Reduction of two different carboxylic acid derivatives with LiAlH.... Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-Bromo-5-methylmandelic Acid by Recrystallization

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of crude 3-Bromo-5-methylmandelic acid. Recrystallization is a powerf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of crude 3-Bromo-5-methylmandelic acid. Recrystallization is a powerful technique for purification, predicated on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. The success of this technique, however, is contingent upon a nuanced understanding of the underlying principles and a systematic approach to troubleshooting common experimental challenges.

This document provides in-depth, field-proven insights into the recrystallization process for 3-Bromo-5-methylmandelic acid, addressing specific issues that may arise and offering robust, evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems encountered during the recrystallization of 3-Bromo-5-methylmandelic acid in a direct question-and-answer format.

Q1: My compound has oiled out instead of forming crystals. What should I do?

A1: Oiling out, the separation of the solute as a liquid rather than a solid, is a common issue, particularly when the melting point of the compound is close to the boiling point of the solvent or when significant impurities are present.[1] To resolve this, you can:

  • Re-heat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation level.

  • Promote Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or place it on a cooling hot plate to decelerate the cooling rate.[1] Rapid cooling often favors oil formation over crystal lattice growth.[2]

  • Solvent System Modification: If the issue persists, consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until turbidity is observed. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

Q2: After cooling, no crystals have formed. What are the likely causes and solutions?

A2: The failure of crystals to form from a cooled solution typically points to one of two scenarios: excessive solvent use or supersaturation.[1][2]

  • Too Much Solvent: This is the most frequent cause of crystallization failure.[1] The concentration of the compound is too low to reach the point of saturation upon cooling.

    • Solution: Gently heat the solution to boil off a portion of the solvent. A rotary evaporator can also be used for more efficient and controlled solvent removal.[1] Once the volume is reduced, allow the solution to cool again.

  • Supersaturation: The solution contains more dissolved compound than it theoretically should at that temperature, but crystal nucleation has not been initiated.[1]

    • Solution 1: Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at or below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]

    • Solution 2: Seed Crystals: If available, add a tiny crystal of pure 3-Bromo-5-methylmandelic acid to the solution. This "seed" crystal provides a template for further crystallization.[2][3]

    • Solution 3: Further Cooling: Once the solution has reached room temperature, place it in an ice-water bath to further decrease the solubility of the compound and promote crystallization.[2]

Troubleshooting Flowchart

TroubleshootingRecrystallization start Cooled Solution no_crystals No Crystals Formed start->no_crystals Problem oiled_out Compound Oiled Out start->oiled_out Problem crystals_formed Crystals Formed start->crystals_formed Success too_much_solvent Too much solvent used? no_crystals->too_much_solvent reheat Reheat to dissolve oil oiled_out->reheat reduce_volume Reduce solvent volume (e.g., rotary evaporator) too_much_solvent->reduce_volume Yes supersaturated Supersaturated solution? too_much_solvent->supersaturated No reduce_volume->start Retry Cooling induce_nucleation Induce Nucleation: - Scratch with glass rod - Add seed crystal - Cool in ice bath supersaturated->induce_nucleation Yes induce_nucleation->crystals_formed add_solvent Add small amount of hot solvent reheat->add_solvent slow_cool Cool solution slowly add_solvent->slow_cool slow_cool->crystals_formed

Caption: A decision-making flowchart for troubleshooting common recrystallization issues.

Q3: My final product has a low yield. What are the possible reasons?

A3: A low recovery of the purified product can stem from several factors throughout the recrystallization process:

  • Using an excessive amount of solvent: This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.

  • Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave a substantial amount of the product in solution.

  • Washing with a warm or excessive amount of solvent: Washing the collected crystals with a solvent that is not ice-cold or using too large a volume will dissolve some of the purified product.

Q4: The melting point of my recrystallized product is still broad or lower than expected. Is it still impure?

A4: Yes, a broad or depressed melting point range is a classic indicator of impurities. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces. Potential sources of persistent impurities include:

  • Inappropriate solvent choice: The chosen solvent may not effectively differentiate between the target compound and certain impurities, leading to their co-crystallization.

  • Trapped mother liquor: If the crystals are not washed properly after filtration, impure solvent (mother liquor) can be trapped within the crystal mass.

  • Inherent impurities: The crude material may contain impurities with very similar solubility profiles to 3-Bromo-5-methylmandelic acid, making separation by a single recrystallization difficult. In such cases, a second recrystallization from a different solvent system or purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of purification by recrystallization?

A1: Recrystallization is a purification technique for solid compounds based on solubility differences. The core principle is that the solubility of most solids increases with temperature.[4] In an ideal recrystallization:

  • A solvent is chosen in which the target compound (3-Bromo-5-methylmandelic acid) is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Impurities present in the crude mixture are either completely insoluble in the hot solvent or remain soluble in the cold solvent.

  • The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.

  • As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form.

  • The impurities remain dissolved in the surrounding solvent (the mother liquor).

Q2: How do I select an appropriate solvent for 3-Bromo-5-methylmandelic acid?

A2: The choice of solvent is the most critical factor in a successful recrystallization. Given that 3-Bromo-5-methylmandelic acid is an aromatic carboxylic acid, its solubility will be influenced by the polar carboxylic acid group and the less polar bromomethylphenyl group.[4] Alcohols or aqueous mixtures are often good starting points.[5]

Solvent Selection Criteria:

CriterionRationale
High Solvency at High Temp The compound should be very soluble in the boiling solvent to allow for complete dissolution.
Low Solvency at Low Temp The compound should be poorly soluble in the cold solvent to maximize recovery of the purified crystals.[6]
Inertness The solvent must not react with the compound being purified.
Volatility The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.
Impurity Solubility Impurities should either be insoluble in the hot solvent (to be filtered off) or very soluble in the cold solvent (to remain in the mother liquor).

Based on the structure of mandelic acid and substituted benzoic acids, suitable starting solvents to test would include water, ethanol, methanol, or mixtures such as ethanol/water or acetone/water.[5][7]

Q3: What is a standard protocol for the recrystallization of 3-Bromo-5-methylmandelic acid?

A3: The following is a generalized, step-by-step protocol. The optimal solvent and volumes should be determined empirically on a small scale first.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests.

  • Dissolution: Place the crude 3-Bromo-5-methylmandelic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a stir bar). Add more hot solvent in small portions until the solid has just completely dissolved.[3]

  • Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[2][6]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it minimizes the trapping of impurities within the crystal lattice.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

  • Drying: Allow air to be drawn through the crystals on the funnel to help them dry. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant mass.

Recrystallization Workflow Diagram

RecrystallizationWorkflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying crude_solid Crude Solid dissolve Dissolve in min. hot solvent crude_solid->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temp hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: A standard workflow for the purification of a solid by recrystallization.

Q4: How can I assess the purity of my final product?

A4: The most common and accessible method for assessing the purity of a crystalline solid is by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2°C). Impurities will cause the melting point to be depressed and the range to broaden. For 3-Bromo-5-methylbenzoic acid, a structurally similar compound, the melting point is in the range of 155-161°C; the melting point of 3-Bromo-5-methylmandelic acid is expected to be in a distinct range that should be compared to a literature value or a reference standard.

For more rigorous purity assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[8]

Q5: What are the likely impurities in my crude 3-Bromo-5-methylmandelic acid?

A5: The nature of impurities depends heavily on the synthetic route used to prepare the crude product. Common impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Compounds formed from side reactions during the synthesis. For instance, in bromination reactions of aromatic rings, isomeric impurities (e.g., dibrominated products or products with bromine at a different position) can form.[9]

  • Reagents and solvents: Residual reagents or solvents from the reaction workup.

Impurity profiling using techniques like HPLC or GC-MS is often necessary to identify specific, route-dependent impurities.[9][10]

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Chem 118L. Retrieved from [Link]

  • Catalan, C. A. (2018). Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate. Retrieved from [Link]

  • Scougall, K. (2019). Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. University of Technology Sydney. Retrieved from [Link]

  • University of Missouri–St. Louis. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • Al-Shalabi, A. (2021). Recrystallization of Impure Benzoic Acid. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methylbenzoic acid. Retrieved from [Link]

  • MDPI. (2023). Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate. Retrieved from [Link]

  • Swist, M., Wilamowski, J., & Parczewski, A. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles. Forensic Science International, 155(2-3), 100-11. Retrieved from [Link]

  • Li, M., et al. (2019). (R,S)-Mandelic Acid in Pure and Binary Solvents Solubility Measurement and its Correlation with Thermodynamic Models. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 3-Bromo-5-methylmandelic Acid Synthesis &amp; Purification

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of substituted mandelic acids is often plagued by chemoselectivity issues and stubbo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that the synthesis of substituted mandelic acids is often plagued by chemoselectivity issues and stubborn impurities.

Whether you are utilizing the classical cyanohydrin hydrolysis route or the phase-transfer catalyzed Bargellini reaction[1], isolating high-purity 3-Bromo-5-methylmandelic acid requires a deep understanding of the underlying reaction mechanisms. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve >99% purity in your workflows.

Mechanistic Overview of Impurity Formation

To effectively remove impurities, we must first understand their origin. The synthesis of 3-bromo-5-methylmandelic acid begins with 3-bromo-5-methylbenzaldehyde . The two primary synthetic routes—and their associated failure modes—are mapped below.

SynthesisPathways SM 3-Bromo-5-methylbenzaldehyde (Starting Material) Bargellini Bargellini Route CHCl3, NaOH, PTC SM->Bargellini Base/CHCl3 Cyano Cyanohydrin Route NaCN / HCN SM->Cyano Cyanide OxImp 3-Bromo-5-methylbenzoic acid (Oxidation Impurity) SM->OxImp Autoxidation (O2) Target 3-Bromo-5-methylmandelic acid (Target Product) Bargellini->Target Direct Conversion AmideImp Amide / Nitrile (Hydrolysis Impurities) Cyano->AmideImp Partial Hydrolysis AmideImp->Target Full Acid/Base Hydrolysis

Mechanistic pathways showing the synthesis of 3-bromo-5-methylmandelic acid and common impurities.

The Causality of Contamination
  • Autoxidation: Benzaldehyde derivatives are highly susceptible to autoxidation in the presence of atmospheric oxygen at room temperature[2]. This spontaneously generates 3-bromo-5-methylbenzoic acid, a structurally similar impurity that co-crystallizes with your target product.

  • Incomplete Hydrolysis: In the cyanohydrin route, the conversion of the nitrile to the carboxylic acid passes through an amide intermediate. Insufficient thermal energy or time during hydrolysis leaves these neutral/basic intermediates in the matrix.

  • Phase Transfer Catalyst (PTC) Carryover: The Bargellini reaction utilizes chloroform and base, often requiring catalysts like triethylbenzylammonium chloride (TEBA)[1]. Emulsions during workup can cause these ammonium salts to carry over into the final organic extracts.

Quantitative Impurity Profiling Matrix

Before initiating purification, identify your contaminants. Use the table below to cross-reference analytical signatures with targeted removal strategies.

ImpuritySource MechanismDetection SignaturePrimary Removal Strategy
3-Bromo-5-methylbenzaldehyde Unreacted starting material1H NMR: ~9.9 ppm (CHO singlet)TLC: High Rf, UV activeSodium bisulfite sequestration
3-Bromo-5-methylbenzoic acid Air oxidation of aldehyde1H NMR: Absence of aliphatic α -proton (~5.2 ppm)Fractional recrystallization (Toluene)
Amide/Nitrile Intermediates Incomplete cyanohydrin hydrolysisIR: ~2250 cm⁻¹ (C N) or ~1650 cm⁻¹ (C=O amide)Extended acidic reflux; Acid-base extraction
TEBA / PEG Residues Bargellini PTC carryover1H NMR: ~1.3 ppm (ethyl CH3), ~3.6 ppm (PEG backbone)Intensive aqueous washes; Cation exchange

Core Troubleshooting Workflows & Protocols

To isolate the target α -hydroxy acid from the complex crude matrix, we rely on a self-validating acid-base extraction paired with chemical sequestration.

Purification Crude Crude Reaction Mixture pH8 Suspend in H2O Adjust pH to 8-9 (NaOH) Crude->pH8 Ext1 Extract with MTBE/EtOAc pH8->Ext1 Org1 Organic Phase (Discard: Unreacted Aldehyde) Ext1->Org1 Non-polar impurities Aq1 Aqueous Phase (Contains Mandelate Salt) Ext1->Aq1 Target salt Bisulfite NaHSO3 Wash (Sequester trace aldehyde) Aq1->Bisulfite Acidify Acidify to pH 1-2 (HCl) Bisulfite->Acidify Ext2 Extract with EtOAc Acidify->Ext2 Cryst Recrystallization (Toluene/Heptane) Ext2->Cryst Organic layer Pure Pure 3-Bromo-5-methylmandelic acid Cryst->Pure >98% Purity

Step-by-step downstream purification workflow for isolating the target mandelic acid.

Protocol A: Chemoselective Aldehyde Sequestration & Acid-Base Extraction

This protocol leverages the pKa of 3-bromo-5-methylmandelic acid (~3.4) to separate it from neutral impurities, while using sodium bisulfite to chemically trap unreacted aldehyde as a water-soluble adduct[3].

Step-by-Step Methodology:

  • Alkaline Solubilization: Suspend the crude reaction mixture in deionized water (10 mL/g of crude). Slowly add 1M NaOH while stirring until the pH stabilizes at 8.0–9.0.

    • Causality Check: The target mandelic acid and the benzoic acid impurity deprotonate to form water-soluble sodium salts. Neutral impurities (amides, unreacted aldehyde) remain insoluble.

  • Primary Organic Extraction: Extract the aqueous layer with MTBE (3 x 5 mL/g). Retain the aqueous layer; discard the MTBE layer which contains the bulk of the neutral impurities.

  • Bisulfite Sequestration: To the aqueous layer, add a 20% w/v solution of sodium bisulfite (NaHSO₃) (0.5 equivalents relative to theoretical yield) and stir for 30 minutes at room temperature.

    • Causality Check: Any residual 3-bromo-5-methylbenzaldehyde reacts with bisulfite to form a highly polar α -hydroxy sulfonate adduct, locking it in the aqueous phase permanently[3].

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add concentrated HCl dropwise until the pH reaches 1.0–2.0.

    • Validation: Verify pH with indicator paper. The solution should become cloudy as the free 3-bromo-5-methylmandelic acid precipitates.

  • Product Recovery: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (3 x 5 mL/g). The target product moves into the organic phase, leaving the bisulfite-aldehyde adduct and inorganic salts in the aqueous phase.

  • Washing & Drying: Wash the combined EtOAc layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure product.

Protocol B: Recrystallization for Benzoic Acid Removal

Because 3-bromo-5-methylbenzoic acid shares a similar pKa to your target, it will co-extract in Protocol A. We exploit differential solubility in non-polar solvents to separate them.

Step-by-Step Methodology:

  • Dissolve the semi-pure solid from Protocol A in a minimum volume of boiling Toluene.

  • If the solution is highly colored, add activated carbon (Darco, 5% w/w), boil for 5 minutes, and filter hot through a pad of Celite.

  • Allow the filtrate to cool slowly to room temperature. The 3-bromo-5-methylmandelic acid will begin to crystallize.

  • To maximize yield, add Heptane dropwise until slight turbidity persists, then cool to 4 °C overnight.

  • Filter the crystals and wash with cold Heptane. The benzoic acid impurity remains highly soluble in the toluene/heptane mother liquor.

Frequently Asked Questions (FAQs)

Q: My final product has a persistent yellow/brown tint, even after acid-base extraction. What is causing this? A: This is typically caused by trace polymerization of the aldehyde or colored autoxidation byproducts. Acid-base extraction only separates by charge, not by color. To resolve this, incorporate the activated carbon step described in Protocol B. Ensure you filter the carbon while the solvent is hot to prevent premature crystallization of the mandelic acid.

Q: I am using the Bargellini reaction (CHCl₃/NaOH). Why is my yield low, and why do I see a lot of unreacted starting material? A: The Bargellini reaction requires vigorous biphasic mixing and an effective phase transfer catalyst (PTC) to transport the hydroxide ion into the organic phase[1]. If your stirring is inadequate, the reaction stalls. Ensure you are using a mechanical stirrer (not just a magnetic stir bar) and verify that your PTC (e.g., TEBA or PEG-800) is completely dissolved.

Q: How can I definitively differentiate between the mandelic acid product and the benzoic acid impurity on an NMR spectrum? A: Look at the aliphatic region. 3-Bromo-5-methylmandelic acid features a chiral center with a distinct α -proton (the CH attached to the hydroxyl group). This proton typically appears as a singlet (or a doublet if coupling with the OH is visible) between 5.1 ppm and 5.4 ppm in DMSO-d6. The benzoic acid impurity lacks this aliphatic proton entirely.

Q: I used the cyanohydrin route, and my LC-MS shows a mass [M-18] relative to the target. What is this? A: This indicates the presence of the unhydrolyzed amide intermediate. The hydrolysis of the amide to the carboxylic acid is the rate-limiting step and requires harsh conditions. Return the crude mixture to the flask and reflux in 6M HCl or 20% NaOH for an additional 12–24 hours to drive the reaction to completion.

References

  • Source: atamanchemicals.
  • Source: wikipedia.
  • Source: researchgate.
  • Title: Enzyme Optimization and Process Development for a Scalable Synthesis of (R)

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-Bromo-5-methylmandelic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing 3-Bromo-5-methylmandelic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with synthesizing 3-Bromo-5-methylmandelic acid. The standard synthetic route relies on the conversion of 3-bromo-5-methylbenzaldehyde to a cyanohydrin intermediate, followed by acid-catalyzed hydrolysis. While theoretically straightforward, this pathway is highly susceptible to side reactions that can compromise both yield and purity.

This guide dissects the mechanistic causality behind these failures and provides validated, self-correcting protocols to ensure synthetic success.

G A 3-Bromo-5-methyl- benzaldehyde B 3-Bromo-5-methyl- mandelonitrile A->B NaCN, NaHSO3 0-10 °C Side1 Benzoin Dimer (Side Product) A->Side1 Excess CN-, Heat (Benzoin Condensation) C 3-Bromo-5-methyl- mandelic acid B->C Conc. HCl, Reflux Complete Hydrolysis Side2 Mandelamide (Intermediate/Impurity) B->Side2 Mild Acid/Incomplete Partial Hydrolysis Side2->C Extended Heating

Fig 1. Synthetic workflow for 3-Bromo-5-methylmandelic acid highlighting key side reactions.

Part 1: Cyanohydrin Formation (Phase 1)

Q1: My yield of 3-bromo-5-methylmandelonitrile is exceptionally low, and I am isolating a yellow/orange crystalline impurity. What is causing this?

Mechanistic Cause: You are observing the Benzoin Condensation , a classical side reaction where the cyanide ion acts as a specific catalyst for the dimerization of the starting aldehyde[1]. When cyanide attacks 3-bromo-5-methylbenzaldehyde, it forms a cyanohydrin anion. This intermediate undergoes an umpolung (polarity reversal) at the carbonyl carbon, transforming it into a nucleophile that rapidly attacks another unreacted aldehyde molecule. Troubleshooting Solution: This side reaction is highly temperature-dependent. Ensure your reaction is strictly maintained between 0–10 °C. Furthermore, do not add cyanide directly to the free aldehyde. Instead, pre-form the bisulfite adduct (using NaHSO₃), which slowly releases the aldehyde into the reaction mixture, keeping the concentration of free electrophile low and suppressing dimerization.

Q2: The cyanohydrin intermediate degrades during purification, leading to complex NMR spectra with acetal peaks. How can I stabilize it?

Mechanistic Cause: Mandelonitrile derivatives are inherently unstable and exist in equilibrium with the free aldehyde and hydrogen cyanide. If allowed to stand, or if subjected to silica gel chromatography, the nitrile can react with unreacted aldehydes or trace alcohols to form acetals. Troubleshooting Solution: Do not purify the cyanohydrin intermediate. It must be used in its crude form immediately after extraction[1]. Once the organic layer (e.g., MTBE or ethyl acetate) is separated and dried over anhydrous sodium sulfate, evaporate the solvent under reduced pressure at ambient temperature and proceed directly to Phase 2.

Part 2: Acid-Catalyzed Hydrolysis (Phase 2)

Q3: My final product contains a significant amount of a neutral, nitrogen-containing impurity. IR spectroscopy shows a primary amide stretch (~1650 cm⁻¹). How do I resolve this?

Mechanistic Cause: This is a classic case of incomplete hydrolysis [2]. The conversion of the mandelonitrile to the mandelic acid proceeds through a ketimine hydrochloride intermediate, which hydrolyzes first to 3-bromo-5-methylmandelamide, and finally to the carboxylic acid. The second hydrolysis step (amide to acid) requires a high activation energy. Troubleshooting Solution: You must ensure sufficiently strong acidic conditions and adequate heating time. Use concentrated hydrochloric acid (or a mixture of HCl and glacial acetic acid to improve solubility) and reflux for a minimum of 12 hours. You can validate the completion of this step by monitoring the disappearance of the nitrile peak (~2250 cm⁻¹) and the amide carbonyl peak via IR spectroscopy.

Q4: The hydrolysis mixture turned dark brown, and the yield of the mandelic acid derivative dropped significantly. What happened?

Mechanistic Cause: Oxidative degradation or polymerization. While heat is required to drive the hydrolysis of the amide intermediate, excessive temperatures will cause the mandelic acid derivative to decompose, resulting in a loss of yield and purity[3]. Troubleshooting Solution: Avoid localized superheating by using a temperature-controlled oil bath rather than a heating mantle. The internal temperature should be maintained precisely at the reflux point of the aqueous acid mixture (~100–105 °C).

Troubleshooting Start Issue Detected in Synthesis LowYield Low Nitrile Yield / Yellow Crystals Start->LowYield AmideImpurity Neutral N-containing Impurity Start->AmideImpurity DarkMixture Dark Brown Reaction Mixture Start->DarkMixture Benzoin Benzoin Condensation Reduce Temp to 0-10°C LowYield->Benzoin Incomplete Incomplete Hydrolysis Increase HCl & Reflux Time AmideImpurity->Incomplete Degradation Oxidative Degradation Control Bath Temp < 105°C DarkMixture->Degradation

Fig 2. Diagnostic logic tree for identifying and resolving common synthesis failures.

Quantitative Side-Reaction Mitigation Data

The following table summarizes the quantitative parameters required to shift the reaction equilibrium away from common side products and toward the target 3-Bromo-5-methylmandelic acid.

Reaction PhaseTarget ProductPrimary Side ProductMechanistic CausePreventive Parameter
Cyanohydrin Formation 3-Bromo-5-methylmandelonitrileBenzoin DimerCyanide-catalyzed umpolung dimerizationMaintain internal temp < 10 °C; Use NaHSO₃ adduct
Cyanohydrin Formation 3-Bromo-5-methylmandelonitrileAcetal derivativesReaction with unreacted aldehyde/alcoholsImmediate use of crude intermediate (< 2 hrs storage)
Acid Hydrolysis 3-Bromo-5-methylmandelic acid3-Bromo-5-methylmandelamideInsufficient acid concentration / time≥ 12 hours reflux in Conc. HCl
Acid Hydrolysis 3-Bromo-5-methylmandelic acidOxidative degradation productsExcessive heating / localized superheatingControlled bath heating (Max 105 °C)

Validated Experimental Protocol

To ensure a self-validating and robust workflow, follow this optimized step-by-step methodology designed to bypass the aforementioned pitfalls.

Step 1: Formation of the Bisulfite Adduct

  • In a well-ventilated fume hood, dissolve 1.0 equivalent of 3-bromo-5-methylbenzaldehyde in a saturated aqueous solution of sodium bisulfite (1.5 equivalents).

  • Stir vigorously at room temperature for 1 hour until a thick white slurry of the bisulfite adduct forms. Self-Validation: The loss of the distinct aldehyde odor confirms adduct formation.

Step 2: Cyanohydrin Generation 3. Cool the reaction vessel in an ice-water bath to strictly 0–5 °C. 4. Dissolve 1.5 equivalents of NaCN in a minimal amount of cold water. Add this solution dropwise to the bisulfite adduct slurry over 30 minutes. 5. Maintain the temperature below 10 °C and stir for an additional 2 hours.

Step 3: Extraction of the Unstable Intermediate 6. Extract the aqueous mixture three times with cold methyl tert-butyl ether (MTBE). 7. Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and filter. 8. Remove the solvent under reduced pressure at a water bath temperature not exceeding 30 °C. Do not store the resulting crude 3-bromo-5-methylmandelonitrile.

Step 4: Acid-Catalyzed Hydrolysis 9. Immediately transfer the crude nitrile to a round-bottom flask equipped with a reflux condenser. 10. Add concentrated HCl (approximately 10 mL per gram of starting material). 11. Heat the mixture in a temperature-controlled oil bath at 100–105 °C for 12 to 16 hours. Self-Validation: Extract a small aliquot, perform a mini-workup, and check the IR spectrum. The reaction is complete when the nitrile peak (~2250 cm⁻¹) and amide peak (~1650 cm⁻¹) are entirely absent.

Step 5: Isolation and Purification 12. Cool the reaction mixture to room temperature. Extract the aqueous acidic layer with ethyl acetate (3x). 13. Combine the organic layers, wash with a small amount of brine, and concentrate under vacuum. 14. Recrystallize the crude 3-bromo-5-methylmandelic acid from a mixture of benzene/ethanol or toluene to yield the pure white crystalline product.

References

  • Mandelic Acid - Organic Syntheses Procedure Organic Syntheses[Link][3]

Sources

Optimization

3-Bromo-5-methylmandelic acid stability and storage conditions

Welcome to the technical support guide for 3-Bromo-5-methylmandelic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Bromo-5-methylmandelic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. The following information is synthesized from established chemical principles and data from structurally related compounds to provide the most accurate guidance in the absence of a dedicated safety data sheet for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 3-Bromo-5-methylmandelic acid?

For optimal stability, 3-Bromo-5-methylmandelic acid should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, protected from light.[1][2][3][4] Many structurally similar aromatic carboxylic acids are stable at room temperature under these conditions.[1][5][6]

Q2: Is 3-Bromo-5-methylmandelic acid sensitive to light?

Yes, light sensitivity is a common characteristic of substituted mandelic and benzoic acids.[1][7] To prevent photodegradation, always store the compound in a light-resistant container, such as an amber vial, and keep it in a dark location like a cabinet or refrigerator.[1]

Q3: What materials are incompatible with 3-Bromo-5-methylmandelic acid?

Avoid contact with strong oxidizing agents, strong bases, strong acids, and reducing agents.[1] These substances can induce chemical reactions that may degrade the compound.

Q4: What is the expected shelf life of 3-Bromo-5-methylmandelic acid?

While a specific shelf life is not determined, when stored under the recommended conditions, the compound is expected to be stable for an extended period. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize oxidation.[7]

Q5: At what temperature should I store the compound?

Room temperature is generally recommended for the storage of similar solid aromatic acids.[1][5][6] However, for enhanced long-term stability, storage at 2-8°C is a prudent measure, especially if the compound will not be used for a prolonged period.

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature Room Temperature (2-8°C for long-term)Minimizes degradation kinetics.
Atmosphere Dry, inert gas (e.g., Argon) optionalPrevents hydrolysis and oxidation.[7]
Light Protected from light (Amber vial/darkness)Avoids photodegradation.[1][7]
Container Tightly sealed, appropriate materialPrevents contamination and reaction with container material.[2][3][4]

Troubleshooting Guide

Issue 1: You observe a change in the color of the solid compound (e.g., yellowing).

  • Potential Cause: This is often an indication of degradation, possibly due to oxidation or exposure to light.[1] The bromine and hydroxyl groups on the aromatic ring can be susceptible to oxidative processes.

  • Troubleshooting Steps:

    • Assess Storage: Verify that the compound has been stored in a tightly sealed, light-resistant container and in a dry environment.

    • Purity Check: Perform a purity analysis (e.g., HPLC, NMR) to determine the extent of degradation.

    • Future Prevention: If the compound is still usable, consider aliquoting it into smaller quantities for daily use to minimize repeated exposure of the bulk material to the atmosphere. For long-term storage, flush the container with an inert gas.

Issue 2: Inconsistent results in your experiments (e.g., varying reaction yields, fluctuating analytical readings).

  • Potential Cause: This could be due to partial degradation of the compound, leading to lower effective concentrations of the active substance. It could also be related to the presence of impurities from degradation.

  • Troubleshooting Steps:

    • Confirm Purity: Use an analytical technique like LC-MS or NMR spectroscopy to confirm the purity of your starting material. Compare the results with the certificate of analysis if available.

    • Solvent Stability: If you are preparing stock solutions, assess the stability of 3-Bromo-5-methylmandelic acid in your chosen solvent. Some solvents can promote degradation over time. Prepare fresh solutions for critical experiments.

    • pH Considerations: The carboxylic acid and hydroxyl groups mean the compound's stability could be pH-dependent. Ensure the pH of your experimental system is compatible with the compound's stability.

Issue 3: The compound is difficult to dissolve.

  • Potential Cause: Mandelic acid and its derivatives can have limited solubility in non-polar solvents. Degradation products may also be less soluble.

  • Troubleshooting Steps:

    • Solvent Selection: Refer to literature for appropriate solvents for similar compounds. Polar organic solvents are generally a good starting point.

    • Gentle Heating/Sonication: Gentle warming or sonication can aid dissolution. However, be cautious, as excessive heat can accelerate degradation.[1]

    • pH Adjustment: For aqueous solutions, adjusting the pH can significantly impact the solubility of this carboxylic acid. Deprotonation of the carboxylic acid group by adding a mild base will increase its solubility in water.

Experimental Workflow: Stability Assessment

Below is a generalized workflow for assessing the stability of 3-Bromo-5-methylmandelic acid under your specific experimental conditions.

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of 3-Bromo-5-methylmandelic acid in relevant experimental solvents. Stress Expose aliquots to various conditions: - Elevated Temperature - UV/Visible Light - Different pH values Prep->Stress Incubate Analysis Analyze samples at defined time points using a stability-indicating method (e.g., HPLC, LC-MS). Stress->Analysis Sample Eval Evaluate data for signs of degradation: - Appearance of new peaks - Decrease in main peak area - Color change Analysis->Eval Interpret Conclusion Determine stability profile and establish appropriate handling and storage protocols. Eval->Conclusion

Caption: Workflow for stability testing of 3-Bromo-5-methylmandelic acid.

References

  • Spectrum Chemical. (2013, March 6).
  • Thermo Fisher Scientific. (n.d.).
  • Aldrich. (2025, November 7).
  • Alfa Aesar. (2025, October 7). Safety Data Sheet: 2-Bromo-4,5-methylenedioxycinnamic acid.
  • Sigma-Aldrich. (2014, June 29).
  • Merck. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Bromo-5-fluoro-2-methoxypyridine.
  • BLD Pharm. (n.d.). 3-Bromo-5-(dimethylamino)benzoic acid.
  • Cayman Chemical. (2025, August 8).
  • PubMed. (2022, August 15).
  • National Center for Biotechnology Information. (n.d.). Degradation of substituted mandelic acids by meta fission reactions.
  • Reddit. (2021, May 23). Changing peeling solution to mandelic acid.
  • CHEMDOR CHEMICALS. (n.d.).
  • PubChem. (n.d.). 3-Bromo-5-methylbenzoic acid.
  • PubChem. (n.d.). 3-Bromo-5-methylhexanoic acid.
  • YouTube. (2021, October 19). HOW TO USE MANDELIC ACID | The Ordinary, WISHTREND, & MORE | Dr Dray.
  • Clinikally. (2023, March 31). Guide to Use Glycolic Acid and Mandelic Acid Together?.
  • Paula's Choice. (2026, March 11). Mandelic Acid for Skin: Benefits & How to Use.
  • Frontiers. (2017, June 22).
  • Paula's Choice. (2023, February 15).
  • MDPI. (2022, October 29).
  • Sigma-Aldrich. (n.d.). 3-Bromo-2-hydroxy-5-methylbenzoic acid.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-methylphenol.

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of 3-Bromo-5-methylmandelic Acid

Welcome to the comprehensive technical support guide dedicated to preserving the stereochemical integrity of 3-Bromo-5-methylmandelic acid. This resource is tailored for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide dedicated to preserving the stereochemical integrity of 3-Bromo-5-methylmandelic acid. This resource is tailored for researchers, scientists, and professionals in drug development who handle this valuable chiral intermediate. The propensity of mandelic acid and its derivatives to racemize is a critical challenge, particularly in syntheses where enantiomeric purity is non-negotiable. This guide offers expert insights and validated protocols to mitigate racemization during key experimental stages.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization in 3-Bromo-5-methylmandelic acid?

A1: The main driver of racemization in 3-Bromo-5-methylmandelic acid is the deprotonation of the alpha-carbon (the carbon atom connected to both the carboxyl and hydroxyl groups), leading to the formation of a planar enolate intermediate.[1] This process, known as enolization, is particularly accelerated under basic conditions. Once the achiral enolate is formed, reprotonation can occur from either side with equal probability, resulting in a racemic mixture of (R) and (S) enantiomers.[2]

Q2: How do temperature and pH affect the stereochemical stability of this compound?

A2: Both temperature and pH are critical factors that influence the rate of racemization.

  • Temperature: Elevated temperatures provide the necessary energy to overcome the activation barrier for enolization, thereby increasing the rate of racemization.[3] It is crucial to maintain low temperatures (e.g., 0-5 °C) during workups and storage.[3]

  • pH: Both strongly acidic and basic conditions can catalyze racemization.[3][4] However, basic conditions are generally more detrimental.[4] Even mild bases like sodium bicarbonate can cause significant racemization.[3] The optimal pH range for stability is typically between 3.8 and 6.8.[5]

Q3: Can purification methods contribute to racemization?

A3: Yes, purification techniques, especially column chromatography, can induce racemization if not properly controlled. Standard silica gel is acidic and can promote racemization.[2][3] The use of basic additives in the mobile phase, such as triethylamine, to reduce tailing of acidic compounds can be particularly problematic.[2]

Troubleshooting Guides

Scenario 1: Loss of Enantiomeric Excess (ee) After Aqueous Workup

Issue: A significant drop in the enantiomeric excess of 3-Bromo-5-methylmandelic acid is observed after performing a standard aqueous workup that includes a basic wash.

Root Cause: The use of a basic solution, such as sodium bicarbonate, to neutralize acidic residues or remove impurities is the likely culprit. The basic environment facilitates the deprotonation of the alpha-carbon, leading to the formation of the planar enolate and subsequent racemization.[3]

Mitigation Protocol:

  • Temperature Control: Cool the reaction mixture to 0-5 °C in an ice bath before quenching.[3]

  • Quenching: Instead of a basic quench, use a pre-chilled, mild acidic solution like saturated ammonium chloride (NH₄Cl) or a buffer.

  • Extraction: Extract the product into an aprotic organic solvent such as ethyl acetate or dichloromethane.[3]

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove water-soluble impurities without altering the pH significantly.[3]

  • Drying and Concentration: Dry the organic layer with an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at low temperatures (below 30°C).

Caption: Optimized aqueous workup protocol to prevent racemization.

Scenario 2: On-Column Racemization During Silica Gel Chromatography

Issue: The enantiomeric purity of 3-Bromo-5-methylmandelic acid decreases after purification by silica gel chromatography.

Root Cause: The acidic nature of standard silica gel can catalyze racemization.[2][3] This issue is exacerbated by prolonged exposure of the compound to the stationary phase and the use of basic modifiers in the eluent.

Mitigation Protocol:

  • Choice of Stationary Phase:

    • Consider using a less acidic stationary phase like deactivated silica or alumina.[3]

    • Alternatively, neutralize the silica gel by pre-eluting the column with the mobile phase containing a small amount of an acid, such as 0.1% acetic acid.[2]

  • Mobile Phase Selection:

    • Avoid basic additives like triethylamine.

    • Incorporate a small percentage of a volatile acid (e.g., acetic or formic acid) into the eluent to maintain an acidic environment and improve peak shape.

  • Temperature and Flow Rate:

    • Whenever possible, perform the chromatography at a lower temperature.

    • Use a faster flow rate to minimize the residence time of the compound on the column.[6]

ParameterHigh-Risk ConditionsLow-Risk Conditions
Stationary Phase Standard Silica GelDeactivated Silica or Alumina
Mobile Phase Additive Triethylamine0.1% Acetic Acid
Temperature Ambient or ElevatedAmbient or Cooled
Flow Rate SlowFast
Scenario 3: Degradation of Enantiomeric Purity During Storage

Issue: A previously enantiomerically pure sample of 3-Bromo-5-methylmandelic acid shows a decrease in ee over time.

Root Cause: Racemization can occur in the solid state, although at a much slower rate than in solution. Factors that can accelerate this process include exposure to high temperatures, humidity, and the presence of residual acidic or basic impurities.

Long-Term Storage Recommendations:

  • Purity: Ensure the material is of high purity and free from any contaminants before long-term storage.

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and air.[3]

  • Temperature: Store at low temperatures, ideally at or below -20°C.

  • Container: Use a tightly sealed, amber glass vial to protect the compound from light and moisture.

G cluster_enantiomers (R)-Enantiomer (R)-Enantiomer Planar Enolate Intermediate Planar Enolate Intermediate (R)-Enantiomer->Planar Enolate Intermediate + Base / - Acid (S)-Enantiomer (S)-Enantiomer Planar Enolate Intermediate->(S)-Enantiomer + Acid / - Base

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-methylmandelic Acid

Welcome to the Process Chemistry Support Center. The synthesis of 3-bromo-5-methylmandelic acid—a critical chiral intermediate for advanced active pharmaceutical ingredients (APIs)—presents unique scale-up challenges[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. The synthesis of 3-bromo-5-methylmandelic acid—a critical chiral intermediate for advanced active pharmaceutical ingredients (APIs)—presents unique scale-up challenges[1]. While laboratory-scale preparations often rely on varied methodologies, industrial scale-up predominantly utilizes the cyanohydrin route due to its reliability, high atom economy, and well-understood thermodynamics[2].

This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks to ensure a robust manufacturing process.

Module 1: Mechanistic Pathway & Workflow

The most scalable and controlled route involves the formation of a bisulfite adduct from 3-bromo-5-methylbenzaldehyde, followed by cyanation to yield the cyanohydrin, and subsequent acidic hydrolysis to the target mandelic acid[3].

G A 3-Bromo-5-methylbenzaldehyde (Starting Material) B Bisulfite Adduct (Stable Intermediate) A->B NaHSO3 0-5 °C C 3-Bromo-5-methylmandelonitrile (Cyanohydrin) B->C NaCN (aq) Biphasic D Amide Intermediate (Stalling Risk) C->D conc. HCl 40 °C F Degradation / Reversion (High Temp/pH) C->F Base / Heat (Equilibrium shift) E 3-Bromo-5-methylmandelic acid (Target Product) D->E conc. HCl 100 °C (Reflux) D->F Prolonged Base (Side reactions)

Workflow for the cyanohydrin-based scale-up synthesis of 3-bromo-5-methylmandelic acid.

Module 2: Self-Validating Scale-Up Methodology

This protocol utilizes the bisulfite-cyanide sequence to mitigate the hazards of free hydrogen cyanide gas while driving the equilibrium forward[4]. Every step is designed as a self-validating system to ensure quality control before proceeding.

Step 1: Bisulfite Adduct Formation
  • Action: Charge a glass-lined reactor with 3-bromo-5-methylbenzaldehyde and 40% aqueous NaHSO3​ (1.2 eq) at 0–5 °C. Stir vigorously.

  • Causality: The bisulfite anion attacks the electrophilic carbonyl carbon, forming a stable, water-soluble α -hydroxy sulfonate. This bypasses the direct handling of HCN and provides a thermodynamic sink.

  • Self-Validation (IPC): The reaction is validated when the biphasic mixture transitions into a homogeneous aqueous solution (or a thick white slurry). Thin-Layer Chromatography (Hexane:EtOAc 8:2) must confirm the complete disappearance of the UV-active aldehyde spot.

Step 2: Cyanation
  • Action: Slowly dose a pre-chilled aqueous solution of NaCN (1.1 eq) into the reactor, strictly maintaining the temperature below 5 °C.

  • Causality: The cyanide ion acts as a stronger nucleophile, displacing the bisulfite group in a phase-transfer-like mechanism to form 3-bromo-5-methylmandelonitrile. Low temperatures prevent the reversible dissociation back to the aldehyde[4].

  • Self-Validation (IPC): The organic layer will re-emerge as the water-insoluble cyanohydrin forms. Validate completion via IR spectroscopy of the organic phase: look for the appearance of the −C≡N stretch at ~2250 cm⁻¹ and a broad −OH stretch at ~3400 cm⁻¹.

Step 3: Acidic Hydrolysis
  • Action: Separate the organic layer. Slowly add concentrated HCl (37%). Heat to 40 °C for 2 hours, then ramp to 100 °C (reflux) for 8–12 hours.

  • Causality: Hydrolysis proceeds in two stages: hydration of the nitrile to an amide, followed by hydrolysis of the amide to the carboxylic acid. The second step requires high activation energy due to steric hindrance from the aromatic ring substituents[3].

  • Self-Validation (IPC): Monitor via HPLC. The process is self-validating when the intermediate amide peak is reduced to <1% AUC, and the dominant peak matches the mandelic acid reference standard.

Step 4: Isolation & Crystallization
  • Action: Cool the mixture to 5 °C to precipitate the crude acid. Filter and recrystallize from hot toluene or an ethanol/water mixture.

  • Self-Validation (IPC): 1H -NMR ( DMSO-d6​ ) must confirm the benzylic CH-OH proton at ~5.1 ppm and the absolute absence of amide NH2​ protons.

Module 3: Process Parameters & Quantitative Benchmarks

Comparing synthetic routes is critical for process optimization and risk management. The table below summarizes the quantitative data for various scale-up approaches[5],[6].

Synthesis RouteTemp Range (°C)Typical Yield (%)Purity (HPLC AUC)Primary Scale-Up Risk
Batch Cyanohydrin (NaCN/NaHSO₃) 0–5 (Step 1), 100 (Step 3)75–82%>98%Amide stalling during hydrolysis
Continuous-Flow Cyanohydrin 15–25 (Microreactor)85–90%>99%Reactor clogging, high setup cost
Grignard + Glyoxylic Acid -20 to 040–55%85–90%Metal-halogen exchange at Br site
Direct Friedel-Crafts (Glyoxylic) 30–50<20%<50%Aromatic ring deactivation by Br

Module 4: Troubleshooting & FAQs

Q: Why does the reaction stall at the amide intermediate during nitrile hydrolysis? A: Causality: The initial hydration of 3-bromo-5-methylmandelonitrile to the corresponding amide is exothermic and relatively fast. However, the subsequent hydrolysis of the amide to 3-bromo-5-methylmandelic acid requires the nucleophilic attack of water on a resonance-stabilized amide bond. This is sterically hindered by the substitution pattern on the aromatic ring. Solution: Ensure the acid concentration remains high (e.g., >6M HCl or 50% H2​SO4​ ) and maintain strict reflux temperatures (100-105 °C) for at least 8-12 hours[3]. Do not switch to basic hydrolysis, as prolonged exposure to high pH and heat can cause degradation or nucleophilic aromatic substitution of the bromine atom.

Q: We observe significant unreacted 3-bromo-5-methylbenzaldehyde in the organic phase. How do we drive cyanohydrin formation to completion? A: Causality: Cyanohydrin formation is a reversible equilibrium process. At elevated temperatures or alkaline pH, the equilibrium shifts back toward the aldehyde and free cyanide, leading to poor yields and severe safety hazards[4]. Solution: Maintain the reaction temperature strictly between 0-5 °C. Using the bisulfite adduct method (as outlined in Module 2) provides a stronger thermodynamic driving force and minimizes free HCN gas formation in the reactor.

Q: Can we use the glyoxylic acid condensation route instead of the cyanohydrin route to avoid cyanide toxicity at scale? A: Causality: The glyoxylic acid route is highly effective for electron-rich aromatics (e.g., the synthesis of vanillylmandelic acid from guaiacol)[5]. However, the 3-bromo-5-methylphenyl ring is moderately deactivated by the bromine atom. Direct Friedel-Crafts alkylation with glyoxylic acid will result in poor yields and regioselectivity issues. Solution: If you must avoid cyanide, a Grignard approach (forming 3-bromo-5-methylphenylmagnesium bromide and reacting it with a glyoxylate) is possible, but it risks competitive metal-halogen exchange at the bromine site. The cyanohydrin route remains the most chemoselective and scalable method for this specific substrate.

References

  • A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin Source: Revista Virtual de Química (Sociedade Brasileira de Química) URL:[Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis of vanillin and 4‐hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid Source: Journal of Chemical Technology & Biotechnology URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Bromination of 5-Methylmandelic Acid

Welcome to the Technical Support Center. This guide is specifically designed for process chemists, researchers, and drug development professionals working on the synthesis of α -bromo-5-methylphenylacetic acid via the br...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for process chemists, researchers, and drug development professionals working on the synthesis of α -bromo-5-methylphenylacetic acid via the bromination of 5-methylmandelic acid.

System Overview & Causality of Byproduct Formation

The conversion of 5-methylmandelic acid to its α -bromo derivative is a critical benzylic substitution reaction in API synthesis. However, the substrate possesses three highly reactive sites: the benzylic secondary alcohol, the carboxylic acid, and the weakly activated aromatic ring. When utilizing electrophilic bromine sources (such as Br 2​ or NBS), the reaction network branches into several competing pathways, leading to yield-limiting byproducts.

Understanding the causality behind these pathways is the first step in troubleshooting:

  • Oxidative Decarboxylation: In the presence of trace moisture, elemental bromine disproportionates to form hypobromous acid (HOBr). HOBr is a potent oxidant that rapidly attacks the α -hydroxy acid moiety, causing the irreversible loss of CO 2​ and yielding 5-methylbenzaldehyde ().

  • Alcohol Oxidation: Reagents like N-Bromosuccinimide (NBS) can directly oxidize the benzylic alcohol prior to any electrophilic transfer, yielding 5-methylbenzoylformic acid, an α -keto acid ().

  • Electrophilic Aromatic Substitution (EAS): The 5-methyl group donates electron density into the aromatic ring. If the reaction is subjected to prolonged heating or trace Lewis acidic metals (e.g., Fe 3+ from stainless steel reactor walls), competitive ring bromination occurs ().

Mechanistic Pathway Diagram

G A 5-Methylmandelic Acid (Starting Material) B α-Bromo-5-methylphenylacetic Acid (Desired Product) A->B HBr / AcOH (Substitution) C 5-Methylbenzoylformic Acid (Oxidation Byproduct) A->C NBS / Br2 (Oxidation) D 5-Methylbenzaldehyde (Decarboxylation Byproduct) A->D HOBr / H2O (Decarboxylation) E Ring-Brominated Adducts (EAS Byproduct) A->E Br2 + Lewis Acid (Aromatic Sub)

Figure 1: Reaction network showing the primary substitution pathway and byproduct branches.

Diagnostic Data for Common Byproducts

To effectively troubleshoot your reactor output, cross-reference your analytical data (LC-MS, 1 H NMR) with the diagnostic table below.

ByproductFormation MechanismKey Analytical SignaturePreventive Action
5-Methylbenzaldehyde Oxidative decarboxylation via HOBr intermediate.Smell: Distinct bitter almond odor.NMR: Aldehyde proton at ~9.9 ppm.Strictly exclude water; avoid aqueous Br 2​ ; switch to anhydrous HBr.
5-Methylbenzoylformic Acid Direct oxidation of the secondary alcohol by Br 2​ /NBS.MS: [M-H] = 163 m/z.NMR: Loss of benzylic CH-OH proton (~5.1 ppm).Avoid NBS; use non-oxidizing halide sources (e.g., PBr 3​ or HBr).
Ring-Brominated Adducts Electrophilic Aromatic Substitution (EAS) on the tolyl ring.MS: Isotopic doublet (+79 / +81 m/z shift).NMR: Loss of one aromatic proton.Passivate reactor vessels (remove Fe/Lewis acids); control temperature < 70 °C.
Gem-dibromides Over-bromination of the decarboxylation product.MS: Triplet isotope pattern (1:2:1).Quench reaction promptly; avoid excess equivalents of bromine.

Self-Validating Experimental Protocol

To bypass the oxidative and EAS byproduct pathways entirely, we recommend abandoning elemental bromine (Br 2​ ) and NBS in favor of a non-oxidizing, strongly acidic substitution protocol using Hydrogen Bromide (HBr) in Glacial Acetic Acid (). This system is self-validating: the strong acidity suppresses carboxylate dissociation (preventing decarboxylation) and provides the protonation required for the loss of water as a leaving group, driving the substitution smoothly.

Materials Required:

  • 5-Methylmandelic acid (1.0 eq, limiting reagent)

  • 33% wt HBr in Glacial Acetic Acid (4.0 eq)

  • Toluene (Extraction solvent)

  • Ice-cold DI water (Quench)

Step-by-Step Methodology:

  • Preparation: Equip a dry, glass-lined reactor (to prevent Lewis acid leaching) with a reflux condenser, a PTFE-coated magnetic stirrer, and a nitrogen inlet. Purge the system with N 2​ for 15 minutes.

  • Substrate Charging: Charge the reactor with 5-methylmandelic acid (10.0 g, 60.2 mmol).

  • Reagent Addition: Slowly add 33% wt HBr in glacial acetic acid (42 mL, ~240 mmol). Causality Note: Acetic acid acts as a polar protic solvent that stabilizes the carbocation intermediate without acting as a competing nucleophile, while the high concentration of HBr ensures rapid bromination before side reactions can occur.

  • Thermal Activation: Heat the reaction mixture to 65–70 °C for 4 hours. Causality Note: Do not exceed 70 °C. Higher temperatures increase the activation energy overlap with the EAS pathway, leading to ring bromination.

  • Reaction Quench: Cool the mixture to room temperature and pour it slowly into 200 mL of vigorously stirred, ice-cold DI water. The product will begin to precipitate or form a heavy oil.

  • Extraction & Washing: Extract the aqueous mixture with Toluene (3 x 75 mL). Wash the combined organic layers with 10% brine (2 x 50 mL) to remove residual acetic acid. Causality Note: Avoid basic washes (like NaHCO 3​ ) at this stage. The target α -bromo acid will deprotonate and partition back into the aqueous layer, and basic conditions can trigger premature hydrolysis back to the alcohol.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield α -bromo-5-methylphenylacetic acid. Recrystallize from hexanes/toluene if necessary.

Troubleshooting FAQs

Q: My reaction mixture is effervescing heavily upon the addition of the brominating agent, and my yield is extremely low. What is happening? A: Effervescence is a definitive sign of CO 2​ evolution, indicating that your 5-methylmandelic acid is undergoing oxidative decarboxylation. This occurs when moisture in the system reacts with Br 2​ to form hypobromous acid (HOBr), which rapidly cleaves the α -hydroxy acid. To fix this, ensure your reagents and glassware are rigorously dried, or switch to the anhydrous HBr/AcOH protocol detailed above.

Q: LC-MS analysis of my product shows a mass shift of +79 m/z, and the isotopic pattern indicates the presence of two bromine atoms. How did I get a dibromide? A: You are observing a combination of benzylic substitution and Electrophilic Aromatic Substitution (EAS). The 5-methyl group activates the aromatic ring. If your reaction was run at high temperatures (>80 °C) or in a stainless-steel reactor (where trace Fe 3+ acts as a Lewis acid), ring bromination will occur. Lower the reaction temperature and ensure you are using entirely glass-lined equipment.

Q: I attempted to use N-Bromosuccinimide (NBS) to be "milder," but I isolated a ketone instead of the bromide. Why? A: NBS is a known oxidant for secondary alcohols. In the absence of a strong acid to drive the substitution pathway, NBS will preferentially oxidize the benzylic hydroxyl group of 5-methylmandelic acid, yielding 5-methylbenzoylformic acid. NBS is not recommended for this specific transformation unless strictly controlled under Appel-type conditions (e.g., with PPh 3​ ).

Q: How can I safely separate unreacted 5-methylmandelic acid from the α -bromo product? A: Because both compounds are carboxylic acids, standard acid-base extraction will not separate them. However, α -bromo-5-methylphenylacetic acid is significantly more lipophilic. You can separate them via crystallization from non-polar solvents (like hexanes/toluene mixtures) where the starting material is insoluble, or by reverse-phase chromatography.

References

  • The kinetics and mechanism of the oxidation of mandelic acid and related compounds with bromine and with hypobromous acid. Journal of the Chemical Society, Perkin Transactions 2, 1973.[Link][1]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 2022.[Link][2]

  • p-Bromomandelic Acid. Organic Syntheses, Coll. Vol. 1, 109 (1941).[Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Enantiomeric Excess of 3-Bromo-5-methylmandelic Acid

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] Chiral molecules, such as...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] Chiral molecules, such as 3-Bromo-5-methylmandelic acid, a key intermediate in the synthesis of various pharmaceuticals, exist as a pair of non-superimposable mirror images known as enantiomers.[2] While possessing identical chemical properties in an achiral environment, these enantiomers can exhibit profoundly different effects within the chiral milieu of the human body.[3][4] Consequently, the precise determination of enantiomeric excess (e.e.), a measure of the purity of a single enantiomer, is a cornerstone of quality control and regulatory compliance in the pharmaceutical industry.[5]

This guide provides an in-depth comparison of robust analytical methodologies for validating the enantiomeric excess of 3-Bromo-5-methylmandelic acid. We will delve into the principles, experimental protocols, and comparative performance of three powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, and Circular Dichroism (CD) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable methods for chiral purity assessment.

The Criticality of Enantiomeric Purity

The differential biological activity of enantiomers is a well-established phenomenon. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even mediate adverse or toxic effects. The tragic case of thalidomide, where the (R)-enantiomer was sedative while the (S)-enantiomer was teratogenic, serves as a stark reminder of the imperative for enantiomeric purity.[6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have increasingly stringent requirements for the development of single-enantiomer drugs.[1] Therefore, the validation of analytical methods to accurately quantify enantiomeric excess is not merely a technical exercise but a fundamental aspect of ensuring drug safety and efficacy.[7][8][9]

Methodologies for Enantiomeric Excess Determination

The selection of an appropriate analytical technique for determining enantiomeric excess depends on several factors, including the stage of drug development, the required level of accuracy and precision, sample throughput needs, and available instrumentation. Here, we compare three widely employed and complementary techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers.[10] The technique relies on a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times and, thus, their separation.

Principle of Separation: The differential interaction between the enantiomers of 3-Bromo-5-methylmandelic acid and the chiral stationary phase is based on the formation of transient diastereomeric complexes. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other.

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chiral Column Selection: The choice of the chiral stationary phase is critical. For mandelic acid derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., CHIRALPAK® series), have shown excellent enantioselectivity.[2]

  • Mobile Phase Optimization: A typical mobile phase for the separation of mandelic acid derivatives consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., 2-propanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) to suppress the ionization of the carboxylic acid group.[11] The ratio of these components is optimized to achieve baseline resolution of the enantiomeric peaks.

  • Sample Preparation: Prepare a stock solution of 3-Bromo-5-methylmandelic acid in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to establish linearity and determine the limit of detection (LOD) and limit of quantitation (LOQ).

  • Chromatographic Conditions:

    • Column: CHIRALPAK® IC (or a similar polysaccharide-based column)

    • Mobile Phase: Hexane:2-Propanol:Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Prepare 3-Bromo-5-methyl- mandelic acid solution Injector Inject Sample Sample->Injector MobilePhase Prepare Mobile Phase (Hexane/IPA/TFA) Column Chiral Column (e.g., CHIRALPAK IC) Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate e.e. Integration->Calculation

Caption: Chiral HPLC workflow for e.e. determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

Chiral NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess without the need for physical separation.[10] This technique utilizes chiral solvating agents (CSAs) that form diastereomeric complexes with the enantiomers in solution, leading to distinct NMR signals for each enantiomer.[12][13]

Principle of Differentiation: In the presence of a CSA, the enantiomers of 3-Bromo-5-methylmandelic acid are in a fast-exchange equilibrium with the CSA, forming short-lived diastereomeric solvates. These diastereomeric complexes have different magnetic environments, causing the corresponding protons (or carbons) in the two enantiomers to resonate at slightly different frequencies in the NMR spectrum.[14][15]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

  • Chiral Solvating Agent Selection: The choice of CSA is crucial for achieving sufficient separation of the NMR signals (chemical shift non-equivalence). For carboxylic acids, quinine or other cinchona alkaloids can be effective CSAs.[16]

  • Sample Preparation:

    • Dissolve a precise amount of 3-Bromo-5-methylmandelic acid in a suitable deuterated solvent (e.g., CDCl₃).

    • Add an appropriate amount of the CSA (typically in a 1:1 to 2:1 molar ratio of CSA to analyte). The optimal ratio should be determined experimentally.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a well-resolved proton signal that shows clear separation for the two enantiomers. The methine proton (adjacent to the carboxylic acid and hydroxyl group) is often a good candidate.

    • Carefully integrate the areas of the two distinct signals.

    • Calculate the enantiomeric excess using the same formula as for HPLC, but with the integrated peak areas from the NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Processing Analyte Dissolve Analyte in Deuterated Solvent CSA Add Chiral Solvating Agent Analyte->CSA NMR_Tube Transfer to NMR Tube CSA->NMR_Tube Spectrometer Acquire 1H NMR Spectrum NMR_Tube->Spectrometer Spectrum Process Spectrum Spectrometer->Spectrum Integration Integrate Resolved Signals Spectrum->Integration Calculation Calculate e.e. Integration->Calculation

Caption: Chiral NMR workflow for e.e. determination.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[17][18] The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample.[19][20]

Principle of Measurement: Enantiomers have equal but opposite CD spectra. A racemic mixture (50:50 of each enantiomer) will have a CD signal of zero. As the concentration of one enantiomer increases, the magnitude of the CD signal at a specific wavelength will increase proportionally.[21]

  • Instrumentation: A CD spectropolarimeter is required.

  • Sample Preparation:

    • Prepare a stock solution of the racemic 3-Bromo-5-methylmandelic acid and solutions of the pure enantiomers (if available) in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. The solvent must be transparent in the wavelength range of interest.

    • Create a calibration curve by preparing a series of samples with known enantiomeric excess (e.g., 100% R, 75% R, 50% R (racemic), 25% R, 0% R/100% S).

  • CD Data Acquisition:

    • Record the CD spectrum for each standard and the unknown sample over a suitable wavelength range (typically in the UV region where the molecule has an absorbance).

    • Identify the wavelength of maximum CD intensity (the Cotton effect).

  • Data Analysis:

    • Plot the CD intensity at the selected wavelength versus the known enantiomeric excess for the standard samples to generate a calibration curve.

    • Determine the enantiomeric excess of the unknown sample by interpolating its CD intensity on the calibration curve.

CD_Workflow cluster_prep Sample & Standard Preparation cluster_cd CD Analysis cluster_data Data Processing Standards Prepare Standards with known e.e. Spectrometer Acquire CD Spectra Standards->Spectrometer Sample Prepare Unknown Sample Solution Sample->Spectrometer Calibration Generate Calibration Curve Spectrometer->Calibration Interpolation Determine e.e. of Unknown Calibration->Interpolation

Caption: CD Spectroscopy workflow for e.e. determination.

Comparative Performance Analysis

The following table summarizes the key performance characteristics of the three methodologies for the validation of the enantiomeric excess of 3-Bromo-5-methylmandelic acid.

ParameterChiral HPLCChiral NMR with CSACircular Dichroism (CD)
Principle Physical SeparationDiastereomeric ComplexationDifferential Light Absorption
Accuracy HighHighModerate to High
Precision HighHighModerate
Sensitivity (LOQ) Low (ng/mL range)Moderate (µg/mL range)Moderate to High (µg/mL to mg/mL)
Sample Throughput ModerateHighHigh
Method Development Can be time-consumingRelatively fastRequires pure enantiomers for calibration
Non-destructive NoYesYes
Quantitative Nature Directly quantitativeDirectly quantitativeRequires calibration curve
Regulatory Acceptance Widely acceptedAccepted, often as a complementary techniqueAccepted, often as a complementary technique

Conclusion and Recommendations

The validation of the enantiomeric excess of 3-Bromo-5-methylmandelic acid is a critical step in ensuring the quality and safety of pharmaceutical products derived from it. Each of the discussed analytical techniques offers a unique set of advantages and is suited for different applications.

  • Chiral HPLC stands out as the most robust and widely accepted method for routine quality control and release testing in a regulated environment due to its high accuracy, precision, and sensitivity.[4][10]

  • Chiral NMR with a Chiral Solvating Agent is an excellent choice for rapid analysis, reaction monitoring, and high-throughput screening, where its non-destructive nature and minimal sample preparation are highly advantageous.[10]

  • Circular Dichroism Spectroscopy provides a rapid and high-throughput method, particularly useful when a calibration curve with pure enantiomers can be established.[19][20]

For a comprehensive and rigorous validation of the enantiomeric excess of 3-Bromo-5-methylmandelic acid, a cross-validation approach utilizing two orthogonal techniques, such as Chiral HPLC and Chiral NMR, is highly recommended.[10] This approach provides a higher degree of confidence in the analytical results and is in line with the principles of robust analytical method validation as outlined by regulatory agencies.[5][22]

References

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. (n.d.).
  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC. (n.d.).
  • A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - RSC Publishing. (n.d.).
  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC. (n.d.).
  • The Critical Imperative of Enantiomeric Purity in Pharmaceutical Synthesis: A Technical Guide - Benchchem. (n.d.).
  • Importance of Chiral Separation and Resolution in Drug Synthesis - Pure Synth. (2025, May 26).
  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (n.d.).
  • Determination of Enantiomeric Excess using the Ultraviolet-Circular Dichroism and the High-Performance Liquid Chromatography-Circular Dichroism Methods - Optica Publishing Group. (n.d.).
  • A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids - PubMed. (2011, August 31).
  • Sensing of enantiomeric excess in chiral carboxylic acids - RSC Publishing. (n.d.).
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview - ResearchGate. (2025, September 28).
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. (2013, November 6).
  • A Comparative Guide to the Cross-Validation of Chiral HPLC and NMR for the Analysis of (S)-Mandelic Acid - Benchchem. (n.d.).
  • Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring | Analytical Chemistry - ACS Publications. (2004, November 2).
  • Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. (2025, December 11).
  • NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mex. (n.d.).
  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Determination of Enantiomeric Excess Using the Ultraviolet—Circular Dichroism and the High-Performance Liquid Chromatography—Circular Dichroism Methods | Request PDF - ResearchGate. (2025, August 8).
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.).
  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. (n.d.).
  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers - PubMed. (n.d.).
  • (PDF) A Simple Method for the Determination of Enantiomeric - Amanote Research. (2011, August 31).
  • Chiral separation of Mandelic acid. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration | High Performance Liquid Chromatography - Scribd. (n.d.).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • Revised FDA Guidance on the validation of analytical methods - ECA Academy. (2018, July 18).
  • Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.).
  • Preparation of Enantioenriched α-Bromo Acids Incorporating Diverse Functionality. (n.d.).
  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15).
  • Enantiopurification of Mandelic Acid by Crystallization-Induced Diastereomer Transformation: An Experimental and Computational Study | Request PDF - ResearchGate. (n.d.).
  • Enantioseparation of Mandelic Acid Enantiomers With Magnetic Nano-Sorbent Modified by a Chiral Selector - PubMed. (2015, November 15).

Sources

Comparative

Biological activity comparison of halogenated mandelic acids

Title: Biological Activity and Application Comparison of Halogenated Mandelic Acids: A Comprehensive Guide for Drug Development Introduction Mandelic acid (α-hydroxybenzeneacetic acid) is a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity and Application Comparison of Halogenated Mandelic Acids: A Comprehensive Guide for Drug Development

Introduction Mandelic acid (α-hydroxybenzeneacetic acid) is a privileged scaffold in medicinal chemistry. The introduction of halogen atoms (fluorine, chlorine, bromine) into the phenyl ring profoundly alters the molecule's physicochemical properties—specifically its lipophilicity (log P), acidity (pKa), and steric bulk. These modifications directly translate into differentiated biological activities, ranging from enhanced antimicrobial efficacy to highly selective enzyme inhibition. As a Senior Application Scientist, I have structured this guide to objectively compare the biological performance of halogenated mandelic acids and provide self-validating experimental protocols for their application in drug discovery and chiral synthesis.

Section 1: Comparative Biological Activity Profiles

Halogenated mandelic acids serve dual roles: as active pharmacophores in their own right and as critical chiral building blocks (mutasynthons) for complex therapeutics.

  • Antimicrobial Activity & Mutasynthesis : Recent advances in biotransformation-coupled mutasynthesis have utilized halogenated mandelic acids to generate novel pristinamycin derivatives. For instance, 6-fluoropristinamycin I and 6-chloropristinamycin I exhibit potent activity against Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pneumoniae[1]. The fluorine substitution often yields a higher enantiomeric excess (>95% ee) during enzymatic conversion compared to chlorine (~50% ee). This is because the smaller atomic radius of fluorine closely mimics hydrogen, allowing excellent enzyme active-site accommodation while simultaneously increasing the metabolic stability of the resulting compound[1].

  • Enzyme Inhibition : Halogenated derivatives are critical in designing inhibitors for hydrolytic enzymes involved in chronic inflammation, such as Cathepsin B and PLA2G2A. The electron-withdrawing nature of halogens increases the electrophilicity of the carbonyl carbon in derivative structures, significantly enhancing target binding affinity[2].

  • Antioxidant & Baseline Properties : While unsubstituted mandelic acid exhibits baseline antimicrobial and exfoliating properties[3], the addition of halogens often shifts the molecule's utility toward targeted protein interactions rather than general pro-oxidative or membrane-disrupting mechanisms[4].

Table 1: Quantitative Comparison of Halogenated Mandelic Acid Derivatives

Compound ClassTarget / ApplicationKey Biological OutcomeEnantiomeric Excess (ee) in BiocatalysisReference
Fluoro-mandelic acids (e.g., 4-FMA)Mutasynthesis of PristinamycinHigh potency against Gram-positive bacteria; excellent enzyme substrate> 95%[1]
Chloro-mandelic acids (e.g., 2-ClMA, 3-ClMA)Antimicrobial / Enzyme InhibitorsStrong binding to PLA2G2A; enhanced lipophilicity for cell penetration~ 50%[1],[2]
Bromo-mandelic acids (e.g., 4-BrMA)Chiral Resolution / CrystallographyHigh steric bulk; highly efficient for enantiospecific co-crystallizationN/A[5]
Unsubstituted Mandelic Acid General Antimicrobial / SkincareBaseline antimicrobial and exfoliating propertiesN/A[3],[4]

Section 2: Mechanistic Pathway of Biotransformation

To understand how halogenated mandelic acids exert their biological value, we must examine their integration into biosynthetic pathways. The following diagram illustrates the biotransformation cascade where halogenated mandelic acids are converted into halogenated phenylglycines, which are subsequently incorporated into macrolide antibiotics.

BiotransformationPathway HMA Halogenated Mandelic Acid (e.g., 4-FMA, 3-ClMA) Enz1 Hmo-LeuDH-GDH Cascade (Enzymatic Conversion) HMA->Enz1 Substrate Feeding HPG Halogenated Phenylglycine (Chiral Intermediate) Enz1->HPG Stereoselective Oxidation/Amination Mutant S. pristinaespiralis ΔpglAΔsnaE1 (Mutasynthesis Strain) HPG->Mutant Precursor-Directed Biosynthesis Antibiotic Novel Pristinamycin Derivative (High Antimicrobial Activity) Mutant->Antibiotic Assembly Line Incorporation

Biotransformation cascade converting halogenated mandelic acids into novel antibiotics.

Section 3: Self-Validating Experimental Protocols

To leverage these compounds effectively, rigorous experimental protocols are required. Below are two field-proven methodologies detailing the step-by-step execution and the scientific causality behind each critical choice.

Protocol 1: Biotransformation-Coupled Mutasynthesis of Halogenated Pristinamycins

Purpose : To generate novel, biologically active antibiotics using halogenated mandelic acids as mutasynthons[1].

  • Strain Preparation : Cultivate the engineered Streptomyces pristinaespiralis ΔpglAΔsnaE1 strain in a bioreactor.

    • Causality: This specific knockout mutant lacks the natural phenylglycine biosynthesis pathway. This forces the organism to rely entirely on the exogenously supplied halogenated mandelic acid, ensuring zero background noise from wild-type antibiotic production.

  • Precursor Feeding : Supplement the growing culture with 2 mM of the selected halogenated mandelic acid (e.g., 4-fluoromandelic acid).

    • Causality: The 2 mM concentration is a calculated threshold. Too low yields insufficient product, while too high may induce toxicity in the host cells due to the inherent antimicrobial properties of the mandelic acid derivative itself[3].

  • Extraction : After 4-6 days of fermentation, extract the culture broth with ethyl acetate (1:1 v/v).

    • Causality: Ethyl acetate provides the precise polarity needed to partition the lipophilic macrolide derivatives from the aqueous broth while leaving highly polar cellular debris and unreacted salts behind.

  • LC-MS/MS Validation : Analyze the organic layer.

    • Causality: The successful incorporation of the halogenated derivative is unequivocally confirmed by a characteristic mass shift (e.g., +18 Da for Fluorine vs. Hydrogen) compared to the wild-type standard.

Protocol 2: Enantiospecific Co-Crystallization for Chiral Resolution

Purpose : Biological activity is highly stereodependent. This protocol isolates the active (S)-enantiomer of halogenated mandelic acids using Levetiracetam (LEV) as a resolving agent[6],[5].

  • Solvent Selection & Dissolution : Dissolve the racemic halogenated mandelic acid (e.g., 3-chloromandelic acid) and LEV in acetonitrile at 60°C.

    • Causality: Acetonitrile is strictly chosen because strong hydrogen-bonding solvents (like methanol or water) would competitively disrupt the delicate intermolecular hydrogen bonds required for co-crystal formation between the mandelic acid and LEV[7].

  • Thermodynamic Equilibration : Stir the equimolar mixture, slowly cool it to room temperature, and then hold at 5°C for 24 hours.

    • Causality: A slow cooling ramp promotes thermodynamic control rather than kinetic trapping. This allows the highly enantiospecific (S)-halogenated mandelic acid:LEV co-crystal to nucleate and grow perfectly, while the (R)-enantiomer remains highly soluble in the supernatant.

  • Filtration and Recovery : Filter the co-crystals and determine the enantiomeric excess (ee) via chiral HPLC.

    • Causality: The co-crystallization technique maintains the biological activity of the compound without altering its speciation, unlike salt formation which can sometimes lead to chemical degradation or require harsh pH adjustments for recovery[6].

CoCrystallizationWorkflow Racemate Racemic Mixture Halogenated Mandelic Acid Solvent Solvent Addition Acetonitrile at 60°C (Avoids H-bond disruption) Racemate->Solvent ResolvingAgent Resolving Agent Levetiracetam (LEV) ResolvingAgent->Solvent Cooling Thermodynamic Cooling Slow ramp to 5°C Solvent->Cooling Dissolution Separation Phase Separation Filtration Cooling->Separation Nucleation & Growth SCrystal Solid Phase (S)-Enantiomer Co-crystal Separation->SCrystal RLiquid Liquid Phase (R)-Enantiomer in Mother Liquor Separation->RLiquid

Workflow for the enantiospecific chiral resolution of halogenated mandelic acids.

References

  • Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives Source: PubMed URL
  • Biotransformation-coupled mutasynthesis for the generation of novel pristinamycin derivatives by engineering the phenylglycine residue Source: RSC Publishing URL
  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach Source: PMC URL
  • Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid | ACS Omega Source: ACS Publications URL
  • Innovative Chiral Resolution Using Enantiospecific Co-Crystallization in Solution Source: ResearchGate URL
  • Towards inhibitors of hydrolytic enzymes involved in inflammation Source: UQ eSpace - The University of Queensland URL
  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam Source: PMC URL

Sources

Validation

A Comparative Guide to the X-ray Crystallography of 3-Bromo-5-methylmandelic Acid Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating the precise ato...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating the precise atomic arrangement within a crystalline solid. This guide provides an in-depth technical comparison of X-ray crystallography for the structural determination of 3-Bromo-5-methylmandelic acid derivatives, offering insights into experimental causality and contrasting it with alternative analytical techniques.

Mandelic acid and its derivatives are crucial chiral building blocks in the synthesis of pharmaceuticals.[1][2] The introduction of bromo- and methyl- substituents on the phenyl ring, as in 3-Bromo-5-methylmandelic acid, can significantly influence the molecule's conformation, intermolecular interactions, and ultimately, its biological activity. Therefore, a definitive structural analysis is not just beneficial, but essential.

The Unambiguous Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) provides an unparalleled level of detail, revealing bond lengths, bond angles, and the overall molecular conformation with exceptional precision. This technique is indispensable for establishing absolute stereochemistry, a critical aspect for chiral molecules like mandelic acid derivatives.

The journey from a synthesized powder to a refined crystal structure is a multi-step process, each with its own set of considerations. Here, we dissect this workflow, drawing parallels from crystallographic studies of related mandelic acid derivatives.

Experimental Workflow: From Powder to Solved Structure

The following diagram illustrates the typical workflow for the X-ray crystallographic analysis of a novel compound like a 3-Bromo-5-methylmandelic acid derivative.

workflow Figure 1: Single-Crystal X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation Synthesis Synthesis of 3-Bromo- 5-methylmandelic acid derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Crystal Growth Trials (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection (Diffractometer) Crystal_Selection->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Analysis Analysis of Geometric Parameters, Intermolecular Interactions Validation->Analysis

Sources

Comparative

Analytical Method Validation for 3-Bromo-5-methylmandelic Acid Assay: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex chiral intermediates, the analytical rigor applied to these building blocks must evolve. 1 (CAS: 1261819-72-0) is a highly specialized aromatic α-hydroxy acid[1].

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex chiral intermediates, the analytical rigor applied to these building blocks must evolve. 1 (CAS: 1261819-72-0) is a highly specialized aromatic α-hydroxy acid[1]. Due to its structural complexity—featuring a halogenated aromatic ring and a chiral hydroxyl center—accurate quantification and impurity profiling are notoriously difficult.

This guide objectively compares traditional Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) against advanced High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). It provides a comprehensive, causality-driven framework for assay validation in strict accordance with the newly revised 2[2].

The Causality of Method Selection: Overcoming Structural Challenges

When developing an assay for 3-Bromo-5-methylmandelic acid, a Senior Application Scientist must look beyond basic retention times and understand the physicochemical behavior of the molecule. The transition from legacy UV methods to MS/MS or mixed-mode chromatography is driven by three mechanistic realities:

  • Matrix Interference and Specificity: Mandelic acid derivatives are highly susceptible to matrix effects when extracted from complex synthetic mixtures. While traditional HPLC-UV relies solely on chromophore absorbance (typically around 254 nm)[3], it lacks the specificity to unequivocally differentiate 3-Bromo-5-methylmandelic acid from co-eluting, structurally analogous impurities.4 guarantees absolute peak purity by isolating specific precursor-to-product ion transitions[4].

  • Sensitivity (LOD/LOQ): The halogenated nature of the compound demands high sensitivity for trace impurity analysis. Traditional HPLC-UV methods for mandelic acids typically yield a Limit of Detection (LOD) around 1 µg/mL[3]. In contrast, MS/MS pushes the LOD down to the sub-ng/mL range (e.g., 0.02 mg/L), which is critical for genotoxic impurity profiling[4].

  • Retention of Hydrophilic Aromatics: Aromatic organic acids are hydrophilic and acidic, often exhibiting poor retention on standard C18 columns. Advanced methodologies employ 5 (combining weak reversed-phase and weak anion-exchange mechanisms) to achieve baseline separation without the need for complex precolumn derivatization[5].

Comparative Performance Data

The following table synthesizes the validation parameters based on the6, comparing the legacy approach with the optimized MS/MS protocol[6].

Validation Parameter (ICH Q2(R2))Traditional RP-HPLC-UVAdvanced HPLC-MS/MS (Isotopic Dilution)
Specificity Moderate (Prone to co-elution)High (MRM transitions guarantee identity)
Limit of Detection (LOD) ~1.0 µg/mL~0.02 µg/mL
Limit of Quantitation (LOQ) ~5.0 µg/mL~0.075 µg/mL
Linearity Range 5 - 100 µg/mL (R² > 0.995)0.1 - 50 µg/mL (R² > 0.999)
Accuracy (Recovery) 86.3% - 94.2%> 98.0% (Matrix compensated)
Precision (RSD) Inter-day: 1.3% - 7.7%Inter-day: < 4.0%
Robustness Sensitive to mobile phase pHHighly robust via internal standard normalization

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the analytical workflow must be self-validating. The protocol below utilizes an isotopic dilution strategy, which inherently corrects for extraction losses and matrix suppression—a core requirement for modern7[7].

Step 1: Standard and Sample Preparation
  • Causality: Highly substituted aromatic α-hydroxy acids exhibit limited solubility in pure aqueous environments but can undergo esterification if left in pure primary alcohols for extended periods.

  • Action: Accurately weigh the 3-Bromo-5-methylmandelic acid reference standard. Prepare the primary stock solution in a8 to ensure stability and solubility[8].

  • Self-Validation: Spike all samples and calibration standards with a stable isotope-labeled internal standard (e.g., ¹³C-labeled analog). Because the internal standard co-elutes exactly with the analyte, it experiences the exact same matrix effects in the MS source, thereby normalizing the response[4].

Step 2: Chromatographic Separation
  • Causality: To prevent peak tailing common with carboxylic acids, the mobile phase must suppress the ionization of the acid moiety during the chromatographic run.

  • Action: Utilize a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm) or a mixed-mode anion-exchange column.

  • Parameters:

    • Mobile phase A: 0.1% Formic acid in water (pH ~2.7).

    • Mobile phase B: Acetonitrile.

    • Run a gradient elution from 5% B to 95% B over 5 minutes to ensure sharp peak shape and wash out late-eluting hydrophobic impurities.

Step 3: MS/MS Detection Optimization
  • Causality: Mandelic acid derivatives possess a highly acidic carboxylic acid moiety that readily deprotonates.

  • Action: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode to form [M-H]⁻ ions. This yields vastly superior signal-to-noise ratios compared to positive ionization modes. Optimize collision energy for the specific MRM transitions of the brominated precursor ion (accounting for the distinct ⁷⁹Br and ⁸¹Br isotopic distribution).

Step 4: System Suitability Testing (SST)
  • Action: Before initiating the sample sequence, inject a known mid-level standard six consecutive times.

  • Acceptance Criteria: Ensure the Relative Standard Deviation (RSD) of the peak area ratio (Analyte/Internal Standard) is ≤ 2.0%. This confirms system stability and column equilibration before any unknown samples are quantified[8].

Analytical Validation Lifecycle (ICH Q2(R2))

The following diagram maps the logical flow of the validation process, demonstrating how method development feeds into core validation parameters, culminating in a fit-for-purpose assay.

ValidationWorkflow cluster_0 Method Development & Risk Assessment cluster_1 Core Validation Parameters (ICH Q2(R2)) Start Initiate ICH Q2(R2) Validation Lifecycle Select Select Technique (HPLC-UV vs. MS/MS) Start->Select Optimize Optimize Separation (Mobile Phase, Column) Select->Optimize SST Establish System Suitability (SST) Optimize->SST Spec Specificity (Peak Purity/MRM) SST->Spec Sens Sensitivity (LOD & LOQ) Spec->Sens Lin Linearity & Range (R² Assessment) Sens->Lin Acc Accuracy & Precision (Spike Recovery & RSD) Lin->Acc Check Meet Acceptance Criteria? Acc->Check Check->Optimize No (Investigate) Publish Validated Assay Ready for Routine Use Check->Publish Yes

Caption: ICH Q2(R2) Analytical Method Validation Lifecycle for 3-Bromo-5-methylmandelic Acid Assay.

References

  • Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization. ResearchGate. 4

  • 2-(3-Bromo-5-methylphenyl)-2-hydroxyacetic acid. PubChem - NIH. 1

  • Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization. PubMed - NIH. 3

  • Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. Clausius Scientific Press.8

  • HPLC Methods for analysis of Mandelic acid. HELIX Chromatography. 5

  • Validation of analytical procedures Q2(R2). ICH. 2

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. 6

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. 7

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.